(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIANNIESMPANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679455 | |
| Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-68-2 | |
| Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a primary amine salt built upon a 3,5-disubstituted isoxazole scaffold. As with many active pharmaceutical ingredients (APIs), the basicity of the primary amine is a critical determinant of its physicochemical and pharmacokinetic properties. The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics. The core of its basicity lies in the lone pair of electrons on the nitrogen atom of the primary aminomethyl group. The pKa of this amine is modulated by the electronic properties of the attached isoxazole ring. This guide provides a comprehensive analysis of these basic properties, including a reasoned estimation of the compound's pKa, its pH-dependent solubility, and detailed, field-proven protocols for the experimental determination of these characteristics. Furthermore, a representative synthetic pathway and the pharmacological relevance of its basicity are discussed to provide a holistic view for drug development professionals.
Introduction: The Significance of Basicity in Drug Design
The amine functional group is one of the most common motifs found in drug molecules, primarily due to the versatile role its basicity plays in pharmacology.[1] The ability of an amine to accept a proton and exist in a cationic state governs a multitude of critical drug-like properties, including aqueous solubility, membrane permeability, target binding, and metabolic stability. The compound of interest, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, features a primary aliphatic amine appended to an aromatic isoxazole heterocycle.
The isoxazole ring itself is a prominent scaffold in medicinal chemistry, found in numerous approved drugs where it can act as a bioisostere for other functional groups or contribute to target binding and pharmacokinetic profile.[2][3] The formation of the hydrochloride salt is a standard pharmaceutical practice to convert a poorly soluble basic compound into a more water-soluble and stable solid form, facilitating formulation and administration.[4]
This guide will dissect the fundamental basic properties of this molecule, offering both theoretical insights and practical methodologies essential for its evaluation in a research and development setting.
Physicochemical Properties: A Focus on Basicity
The defining basic feature of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine is the primary amine (-CH₂NH₂). The nitrogen atom's lone pair of electrons is readily available to accept a proton (H⁺), forming the corresponding ammonium cation (-CH₂NH₃⁺). The equilibrium between the neutral free base and the protonated form is quantified by the pKa value.
Chemical Structure and the Determinants of Basicity
The overall basicity is a result of the interplay between the amine itself and the electronic character of the substituent to which it is attached.
Figure 1: Structure of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine and its protonation to form the hydrochloride salt. The basicity is centered on the primary amine.
-
Inductive Effect: The isoxazole ring is an aromatic heterocycle containing two electronegative atoms (nitrogen and oxygen). These atoms exert a net electron-withdrawing inductive effect, pulling electron density away from the aminomethyl group. This destabilizes the conjugate acid (the protonated form) and reduces the basicity of the amine compared to a simple alkylamine.
-
Aromaticity: The nitrogen lone pair is not part of the isoxazole's aromatic system, so its availability is not suppressed by resonance delocalization in the way that aniline's is. The amine is attached via a methylene (-CH₂) spacer, which insulates it somewhat from the full effect of the ring.
pKa Estimation
-
Baseline Compound - Benzylamine: Benzylamine (C₆H₅CH₂NH₂) is an excellent structural analog, featuring a primary aminomethyl group attached to an aromatic ring. The pKa of benzylamine is consistently reported as 9.33 .[1][4]
-
Influence of the Heterocycle: The isoxazole ring is generally considered more electron-withdrawing than a simple benzene ring due to the presence of the oxygen and nitrogen heteroatoms. The nitrogen atom in an isoxazole ring is very weakly basic (pKa ≈ -3.0), indicating its strong electron-withdrawing character.[5]
-
Estimated pKa: The increased electron-withdrawing nature of the 3-(3-chlorophenyl)isoxazol-5-yl group compared to a phenyl group will lower the basicity of the attached amine. Therefore, the pKa of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine is predicted to be slightly lower than 9.33 . A reasonable estimate would fall in the range of 8.8 to 9.2 .
This estimated pKa indicates that at physiological pH (≈7.4), the compound will exist predominantly in its protonated, cationic form, which has significant implications for its solubility and biological interactions.
pH-Dependent Solubility Profile
The hydrochloride salt is expected to be freely soluble in aqueous media. However, as the pH of the solution increases and approaches the pKa of the amine, the equilibrium will shift towards the neutral, free base form. The free base, being a larger organic molecule, is expected to have significantly lower aqueous solubility. This behavior is summarized in the table below.
| Property | Predicted Characteristic | Rationale |
| Form | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | Crystalline solid, enhancing stability and handling. |
| CAS Number | 1159826-68-2[6][7] | Unique identifier for the hydrochloride salt. |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O[6] | Chemical formula for the salt form. |
| Molecular Weight | 245.11 g/mol [6] | Mass of one mole of the salt. |
| Estimated pKa | 8.8 - 9.2 | Based on benzylamine (pKa 9.33) with a correction for the electron-withdrawing isoxazole ring.[1][4] |
| Solubility at pH < (pKa - 2) | High | The compound exists almost entirely (>99%) as the protonated, charged ammonium salt, which is highly polar and readily solvated by water. |
| Solubility at pH ≈ pKa | Intermediate & Highly pH-Dependent | A mixture of the salt and free base exists. Solubility will decrease sharply as the pH increases through this range. This is often the region of "falling out of solution" or precipitation. |
| Solubility at pH > (pKa + 2) | Low | The compound exists almost entirely (>99%) as the neutral free base, which is less polar and has limited aqueous solubility. |
Synthesis and Characterization
The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry.[8] A common and robust strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the target molecule, a plausible synthetic route would involve constructing the 3-aryl-5-(hydroxymethyl)isoxazole or a related precursor, followed by functional group manipulation to install the aminomethyl group.
A particularly relevant and citable method for introducing the aminomethyl group at the C-5 position is the Gabriel synthesis . This method has been successfully used to prepare 3-aminomethyl-5-arylisoxazoles from the corresponding 5-aryl-3-(chloromethyl)isoxazoles.[4] While the substitution pattern is reversed (C3 vs C5), the underlying chemical principle is directly applicable. A representative workflow would be:
-
Formation of the Isoxazole Core: Synthesis of (3-(3-chlorophenyl)isoxazol-5-yl)methanol. This can be achieved via the [3+2] cycloaddition of 3-chlorobenzonitrile oxide with propargyl alcohol.[8]
-
Halogenation: Conversion of the primary alcohol to a chloromethyl or bromomethyl group using a suitable halogenating agent (e.g., SOCl₂ or PBr₃).
-
Gabriel Synthesis: Displacement of the halide with potassium phthalimide.
-
Deprotection: Hydrolysis of the resulting phthalimide, typically with hydrazine, to release the primary amine.
-
Salt Formation: Treatment of the free base with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Characterization of the final compound would rely on standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon skeleton.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent ion.
-
HPLC: To determine the purity of the final compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key basic properties of the title compound. These protocols are designed to be self-validating by including calibration and control steps.
Workflow for Physicochemical Property Determination
Figure 2: A comprehensive workflow for the experimental characterization of the basic properties of a novel compound.
Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise and standard method.[7][9]
Materials & Equipment:
-
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
-
0.1 M Standardized Hydrochloric Acid (HCl)
-
0.1 M Standardized Sodium Hydroxide (NaOH), carbonate-free
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0 immediately before use.
-
Analyte Preparation:
-
Accurately weigh approximately 25 mg of the hydrochloride salt and dissolve it in ~40 mL of deionized water in the 100 mL beaker.
-
Add 10 mL of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.
-
Add a magnetic stir bar.
-
-
Initial Acidification:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
While stirring gently, add 0.1 M HCl dropwise until the pH is stable at approximately 2.0. This ensures the amine is fully protonated at the start of the titration.
-
-
Titration:
-
Begin titrating the solution with the standardized 0.1 M NaOH solution from the burette.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed curve in this region.
-
Continue the titration until the pH reaches approximately 11.0.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying its maximum.
-
The volume corresponding to the half-equivalence point is V₁/₂ = Vₑ / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence point (V₁/₂).
-
Protocol: Kinetic Aqueous Solubility Assessment
This protocol describes a high-throughput method for determining the kinetic solubility of a compound in various pH buffers, which is highly relevant for early-stage drug discovery.
Materials & Equipment:
-
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
96-well microtiter plates (polypropylene for sample prep, UV-transparent for analysis if needed)
-
Multi-channel pipette
-
Plate shaker
-
Solubility filter plate (96-well, e.g., 0.45 µm PVDF)
-
HPLC-UV or UV-Vis plate reader
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Sample Preparation:
-
Add 198 µL of each pH buffer (pH 5.0, 7.4, 9.0) to triplicate wells of a 96-well polypropylene plate.
-
Using a multi-channel pipette, add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 2 hours, shaking at a moderate speed (e.g., 300 rpm). This allows the system to approach equilibrium.
-
Separation of Undissolved Compound:
-
Place a 96-well solubility filter plate on top of a clean 96-well collection plate.
-
Transfer the contents from the incubation plate to the filter plate.
-
Centrifuge the stacked plates to force the solution through the filter, leaving any precipitate behind. Alternatively, use a vacuum manifold.
-
-
Quantification:
-
Analyze the clear filtrate in the collection plate.
-
Use a validated HPLC-UV method to determine the concentration of the dissolved compound in the filtrate by comparing the peak area to a standard curve prepared from the DMSO stock solution.
-
Alternatively, for a higher-throughput screen, measure the UV absorbance of the filtrate using a plate reader and calculate the concentration based on a standard curve.
-
-
Data Analysis: The calculated concentration in the filtrate for each pH buffer represents the kinetic solubility of the compound under those conditions. Report the results in µM or µg/mL.
Conclusion
The basicity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, centered on its primary amine, is a cornerstone of its chemical identity and a powerful lever in modulating its drug-like properties. With an estimated pKa in the range of 8.8-9.2, this compound is expected to be predominantly protonated and highly soluble at physiological pH, a favorable characteristic for many drug delivery scenarios. The electron-withdrawing nature of the isoxazole ring tempers the basicity relative to simpler aryl-methanamines like benzylamine, an important consideration for optimizing target affinity and minimizing off-target effects related to high basicity. The provided experimental protocols offer robust and reproducible methods for precisely quantifying this pKa and the resulting pH-dependent solubility, generating critical data for any research or drug development program. Understanding and harnessing these fundamental basic properties are essential for advancing this and related compounds from chemical entities to potential therapeutic agents.
References
- Makarov, V. A., Riabova, O. B., Granik, V. G. (2002). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Pharmaceutical Chemistry Journal, 36, 531–534.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- University of Maine System. (n.d.). Principles of Drug Action 1, Spring 2005, Amines.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- ChemShuttle. (n.d.). [3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride.
- ChemicalBook. (n.d.). Benzylamin | 100-46-9.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Enamine. (n.d.). Aqueous Solubility Assay.
- Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. Molecular Pharmaceutics, 3(5), 563-574.
- BioDuro. (n.d.). ADME Solubility Assay.
- ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Protocol]
- ChemScene. (n.d.). 54408-35-4 | (3-Phenylisoxazol-5-yl)methanamine.
- University of Massachusetts Lowell. (n.d.). Potentiometric Titration of an Unknown Weak Acid.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- LibreTexts Chemistry. (2025). 24.9: Heterocyclic Amines.
- Frostburg State University Chemistry Department. (2018). Basicity of heterocycles. [Video]. YouTube.
- Aladdin Chemistry. (n.d.). (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- National Institutes of Health. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
- Baran Lab, Scripps Research. (n.d.). Essentials of Heterocyclic Chemistry-I.
- Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Retrieved from Oriental Journal of Chemistry website.
- Royal Society of Chemistry. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
- National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Summary for CID 7504.
- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645.
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An In-depth Technical Guide to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride: A Key Intermediate in Neurological Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a pivotal chemical intermediate in the landscape of modern medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. This document will delve into the compound's chemical identity, a detailed, field-proven synthesis protocol, its critical applications in drug discovery, and essential safety and handling information.
Chemical Identity and Properties
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a substituted isoxazole derivative. The isoxazole ring system is a well-recognized scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The presence of the 3-chlorophenyl group and the aminomethyl substituent at the 5-position of the isoxazole ring makes this compound a versatile building block for creating more complex molecules with potential therapeutic value.
It is crucial to distinguish between the hydrochloride salt and its corresponding free base. The hydrochloride salt is often preferred in pharmaceutical development due to its improved solubility and stability.
| Identifier | Value | Source |
| Chemical Name | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | N/A |
| CAS Number | 1159826-68-2 | [2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | [2] |
| Molecular Weight | 245.11 g/mol | [2] |
| Chemical Name (Free Base) | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine | N/A |
| CAS Number (Free Base) | 885273-50-7 | [4] |
| Molecular Formula (Free Base) | C₁₀H₉ClN₂O | N/A |
| Molecular Weight (Free Base) | 208.65 g/mol | N/A |
Proposed Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established isoxazole synthesis methodologies. The following protocol is a scientifically sound, multi-step process derived from analogous preparations of substituted isoxazoles.[5][6]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Detailed Step-by-Step Methodology
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 3-chloroacetophenone in an appropriate solvent such as toluene, add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude chalcone intermediate, which can be used in the next step without further purification.
Step 2: Formation of the Isoxazole Ring
-
Dissolve the crude chalcone intermediate in ethanol.
-
Add a slight excess of hydroxylamine hydrochloride and a base such as sodium acetate.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(3-chlorophenyl)-5-methylisoxazole.
Step 3: Bromination of the Methyl Group
-
Dissolve the 3-(3-chlorophenyl)-5-methylisoxazole in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under a light source for 2-4 hours.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude 5-(bromomethyl)-3-(3-chlorophenyl)isoxazole.
Step 4: Formation of the Azide
-
Dissolve the crude brominated product in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide in slight excess and stir the mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(azidomethyl)-3-(3-chlorophenyl)isoxazole.
Step 5: Reduction to the Primary Amine (Free Base)
-
Dissolve the azide intermediate in tetrahydrofuran (THF).
-
Add triphenylphosphine and stir for 2-3 hours, followed by the addition of water.
-
Continue stirring for another 8-10 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the free base, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine.
Step 6: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the final product, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds, with a particular emphasis on agents targeting the central nervous system (CNS).[4] The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.
Key Application Areas:
-
Neurological Disorders: This compound is a valuable starting material for the development of drugs aimed at treating a range of neurological and psychiatric conditions. The structural motifs present in this molecule are often found in compounds with anticonvulsant, antidepressant, and antipsychotic activities.[7][8]
-
Enzyme Inhibition: The amine functionality provides a reactive handle for the synthesis of a library of derivatives that can be screened for inhibitory activity against various enzymes implicated in disease pathways.
-
Receptor Ligand Development: The overall structure can be elaborated to create ligands with high affinity and selectivity for specific CNS receptors, which is a key strategy in modern neuropharmacology.
The design of CNS-penetrant drugs is a significant challenge in pharmaceutical development. The physicochemical properties of isoxazole-containing compounds can be fine-tuned to optimize their ability to cross the blood-brain barrier and reach their intended targets within the brain.[9][10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]
Conclusion
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a high-value chemical intermediate with significant potential in the field of drug discovery, particularly for neurological disorders. Its versatile structure allows for the synthesis of a wide array of novel compounds with diverse biological activities. The synthetic protocol outlined in this guide provides a reliable pathway for its preparation, enabling further research and development in medicinal chemistry. As our understanding of the complexities of the central nervous system grows, the importance of such well-defined and accessible building blocks will continue to increase.
References
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Aladdin. (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. [Link]
-
ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives. [Link]
-
CDN. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
MDPI. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. [Link]
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MDPI. Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]
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PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]
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PMC. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]
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(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride mechanism of action
An Investigative Guide to the Mechanism of Action of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Executive Summary
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a synthetic molecule centered on a phenylisoxazole scaffold. While direct pharmacological data for this specific compound is not extensively documented in public literature, its structural features—notably the isoxazole ring coupled with a methanamine group—bear a strong resemblance to established classes of bioactive compounds. This guide posits a primary hypothesis that its mechanism of action (MOA) involves the inhibition of monoamine oxidase (MAO) enzymes. This document provides a comprehensive framework for investigating this hypothesis, beginning with foundational in vitro enzyme assays and progressing to cell-based functional validation. We present detailed, field-proven experimental protocols, data interpretation frameworks, and the scientific rationale underpinning each step, designed for researchers in pharmacology and drug development.
Structural Analysis and Mechanistic Hypothesis
The molecule , (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, is characterized by a 3-chlorophenyl group at the 3-position and a methanamine group at the 5-position of an isoxazole ring. The primary amine is a critical feature often found in ligands that interact with monoaminergic systems.
-
Isoxazole Core: The isoxazole ring is a common scaffold in medicinal chemistry, known to be metabolically stable and capable of participating in various non-covalent interactions with biological targets.
-
Methanamine Group: The CH2-NH2 group is a classic pharmacophore that mimics the side chain of endogenous monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. This feature strongly suggests an interaction with the enzymes or receptors that manage these neurotransmitters.
-
3-Chlorophenyl Group: This lipophilic group likely serves to orient the molecule within a binding pocket and enhance its affinity for the target protein.
Based on these structural motifs, the most plausible primary target is monoamine oxidase (MAO). MAOs are mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism used by several clinically effective antidepressants and antiparkinsonian drugs. Numerous isoxazole-containing compounds have been reported to exhibit MAO inhibitory activity.
Therefore, we hypothesize that (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride functions as a competitive or non-competitive inhibitor of MAO-A and/or MAO-B.
Experimental Validation Workflow: From Enzyme to Cell
To rigorously test our hypothesis, a multi-step validation process is required. This process is designed to first confirm direct target engagement and then to verify the anticipated functional consequences in a cellular context.
Figure 1: A streamlined workflow for the experimental validation of the proposed MAO inhibition mechanism.
Protocol: MAO-A and MAO-B Inhibition Assay
This experiment is the cornerstone of the investigation. Its purpose is to determine if the compound directly inhibits the enzymatic activity of the two major MAO isoforms, MAO-A and MAO-B, and to quantify its potency (IC50).
Causality: We use a well-established chemiluminescent assay for its high sensitivity and signal-to-noise ratio. Recombinant human MAO-A and MAO-B are used to ensure isoform-specific results, which is critical as selectivity has significant therapeutic implications.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in DMSO.
-
Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
Prepare known inhibitors as positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
-
Prepare recombinant human MAO-A and MAO-B enzymes in the appropriate buffer.
-
Prepare the MAO substrate (e.g., a luciferin derivative) and horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound dilution or control.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate mixture.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the luciferin detection reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the vehicle control (DMSO).
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Self-Validation: The inclusion of potent, selective known inhibitors (Clorgyline, Pargyline) serves as a critical quality control. If these controls do not yield their expected IC50 values, the assay run is considered invalid.
Expected Data and Interpretation
The primary output will be the IC50 values for the test compound against both MAO isoforms. This data should be summarized for clarity.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50_A / IC50_B) |
| (3-(3-Cl-Ph)isoxazol-5-yl)methanamine HCl | Experimental | Experimental | Calculated |
| Clorgyline (Control) | ~5 | >10,000 | <0.0005 |
| Pargyline (Control) | >5,000 | ~50 | >100 |
Interpretation:
-
An IC50 < 1 µM for either enzyme would be considered a significant finding.
-
The Selectivity Index (SI) reveals the compound's preference. An SI < 1 indicates MAO-A selectivity, while an SI > 1 indicates MAO-B selectivity. A value close to 1 suggests a non-selective inhibitor.
Cellular Target Engagement: Validating the Functional Outcome
While an in vitro enzyme assay confirms direct interaction, a cell-based assay is required to demonstrate that this interaction produces the expected physiological effect—namely, an increase in monoamine levels.
Causality: We select the SH-SY5Y human neuroblastoma cell line because it endogenously expresses both MAO-A and MAO-B and can synthesize and metabolize dopamine. Measuring the levels of dopamine and its primary metabolite, DOPAC (3,4-Dihydroxyphenylacetic acid), provides a direct readout of MAO activity within a complex cellular environment. Inhibition of MAO should lead to an accumulation of dopamine and a reduction in DOPAC.
Figure 2: Proposed interaction of the test compound with the dopamine metabolic pathway in SH-SY5Y cells.
Protocol: Monoamine and Metabolite Quantification
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS) until they reach ~80% confluency.
-
Plate cells into 6-well plates.
-
Treat the cells with varying concentrations of the test compound (e.g., 0.1x, 1x, and 10x the determined IC50) for 24 hours. Include a vehicle control (DMSO).
-
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a sonicator in an acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard to control for sample loss.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant for analysis.
-
-
Quantification via HPLC-ECD:
-
Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.
-
Separate dopamine and DOPAC on a C18 reverse-phase column.
-
Quantify the concentrations based on the peak area relative to the internal standard and a standard curve.
-
-
Data Analysis:
-
Normalize the measured concentrations of dopamine and DOPAC to the total protein content of the cell lysate (determined via a BCA assay).
-
Calculate the ratio of DOPAC/Dopamine, which is a direct index of MAO activity. A significant decrease in this ratio indicates successful target engagement.
-
Broader Pharmacological Context and Off-Target Screening
A responsible drug development process acknowledges that even potent compounds may have off-target activities. Once the primary mechanism is confirmed, a broader screening panel (e.g., a Eurofins SafetyScreen or similar) is a crucial next step. This involves testing the compound against a wide array of G-protein coupled receptors, ion channels, and kinases to identify any potential secondary mechanisms or liabilities that could influence its overall pharmacological profile.
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven approach to elucidate the mechanism of action for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. The proposed workflow, centered on the strong hypothesis of MAO inhibition, provides a clear and scientifically rigorous path from initial enzyme screening to functional validation in a relevant cellular model. Positive results from these experiments would provide a strong foundation for further preclinical investigation, including in vivo pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential for neurological or psychiatric disorders.
References
-
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of Monoamine Oxidase A and B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
-
Samadizadeh, M., et al. (2020). Isoxazole: A privileged scaffold for the design and development of monoamine oxidase inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration. Available at: [Link]
The Emergence of a Key Synthon: A Technical History of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[1][2] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The versatility of the isoxazole ring allows for the precise spatial arrangement of substituents, enabling the fine-tuning of a molecule's pharmacological profile to achieve desired potency and selectivity. This has led to the successful development of numerous marketed drugs incorporating this key heterocycle.
This technical guide delves into the history and discovery of a specific, yet highly significant, isoxazole derivative: (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (CAS Number 1159826-68-2). While not a therapeutic agent itself, this compound has emerged as a crucial building block, or synthon, in the synthesis of complex molecules targeting the central nervous system (CNS). Its history is not one of a standalone discovery but is intricately woven into the fabric of modern drug development programs, particularly those focused on neurological disorders.
The Genesis of a Versatile Intermediate: Synthetic Strategies and Rationale
The discovery and utility of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine are rooted in the advancement of synthetic methodologies for creating 3,5-disubstituted isoxazoles. The primary and most convergent approach to this class of compounds is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
The general synthetic pathway to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine typically begins with the preparation of 3-chlorobenzaldoxime from 3-chlorobenzaldehyde and hydroxylamine. The aldoxime is then converted in situ to the corresponding nitrile oxide via oxidation, commonly with an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite. This highly reactive nitrile oxide intermediate is then trapped by a suitable three-carbon alkyne synthon to form the isoxazole ring.
To arrive at the desired methanamine, a protected form of propargylamine is often employed in the cycloaddition step. Subsequent deprotection affords the target primary amine. The final step involves treatment with hydrochloric acid to yield the stable and readily handled hydrochloride salt.
Experimental Protocol: General Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
Step 1: Oximation of 3-Chlorobenzaldehyde To a solution of 3-chlorobenzaldehyde in an appropriate solvent such as ethanol or pyridine, an aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium hydroxide or pyridine) to neutralize the liberated HCl. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting 3-chlorobenzaldoxime is then isolated via standard workup procedures.
Step 2: In Situ Generation of 3-Chlorobenzonitrile Oxide and Cycloaddition The 3-chlorobenzaldoxime is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine, is added, followed by the slow addition of an N-halosuccinimide (e.g., N-chlorosuccinimide). This generates the 3-chlorobenzonitrile oxide in situ. To this reaction mixture, a solution of a protected propargylamine, such as N-Boc-propargylamine, is added. The cycloaddition reaction proceeds to form the protected (3-(3-chlorophenyl)isoxazol-5-yl)methanamine.
Step 3: Deprotection and Salt Formation The protecting group (e.g., Boc) is removed under acidic conditions. For a Boc group, treatment with a solution of hydrochloric acid in an anhydrous solvent like methanol or dioxane is effective. This step simultaneously deprotects the amine and forms the hydrochloride salt. The final product, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, can then be isolated by filtration or evaporation of the solvent.
The choice of the 3-chlorophenyl substituent is a deliberate design element in medicinal chemistry. The chlorine atom at the meta position introduces specific electronic and steric properties that can influence the binding affinity of the final drug molecule to its biological target. It can participate in halogen bonding and alter the overall lipophilicity, which in turn affects cell permeability and pharmacokinetic properties.
A Building Block for Neurological Drug Candidates
The history of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride as a distinct chemical entity is primarily documented through its application in patents for the synthesis of more complex pharmaceutical agents. An examination of the patent literature reveals its use as a key intermediate in the development of compounds aimed at treating a range of neurological and psychiatric disorders. These include, but are not limited to, neurodegenerative diseases, mood disorders, and pain.
The rationale for its use in these programs lies in the ability of the 3-(3-chlorophenyl)isoxazol moiety to serve as a rigid scaffold that orients the appended aminomethyl group in a specific vector. This allows for the construction of ligands that can precisely interact with binding sites on protein targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels, which are frequently implicated in CNS pathologies.[3][4]
For example, in the synthesis of certain kinase inhibitors, the aminomethyl group of the title compound can be acylated or reacted with other electrophiles to introduce functionalities that target the ATP-binding site of the kinase. The 3-chlorophenyl group, in such cases, often occupies a hydrophobic pocket within the enzyme, contributing to the overall binding affinity and selectivity of the inhibitor.
Physicochemical and Spectroscopic Data
The hydrochloride salt of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine is typically a crystalline solid, a property that is advantageous for purification and handling in a pharmaceutical development setting. Below is a summary of its key identifiers and properties.
| Property | Value |
| IUPAC Name | (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride |
| CAS Number | 1159826-68-2 (HCl salt); 885273-50-7 (free base) |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O |
| Molecular Weight | 245.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
The structural identity of this compound is confirmed through standard analytical techniques:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the aromatic protons of the 3-chlorophenyl group, a singlet for the isoxazole ring proton, and signals for the aminomethyl protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the chlorophenyl and isoxazole rings, as well as the methylene carbon of the aminomethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Conclusion and Future Perspectives
The history of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is not that of a celebrated drug, but of a silent enabler in the quest for new medicines. Its discovery is intrinsically linked to the broader evolution of synthetic organic chemistry and the strategic design of molecular building blocks for medicinal chemistry. While it may not be the final active pharmaceutical ingredient, its role as a key intermediate underscores the importance of synthon design in the drug discovery pipeline. As our understanding of the molecular basis of neurological disorders deepens, it is likely that this versatile isoxazole derivative will continue to be a valuable tool in the hands of medicinal chemists, contributing to the development of the next generation of therapies for CNS diseases.
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
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Navigating the Preformulation Landscape: A Technical Guide to the Solubility of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Introduction: The Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its potential success. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug. This guide provides an in-depth technical exploration of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a heterocyclic amine derivative of interest in medicinal chemistry.[1][2]
This guide will delve into the theoretical underpinnings of amine salt solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and explain the causality behind critical experimental choices.
Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride Salt
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is the salt formed by reacting the weakly basic free amine, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility of amine-containing compounds.[7]
The solubility of this compound is governed by several key factors:
-
Ionization and pH-Dependence: As the hydrochloride salt of a weak base, the compound's solubility is highly dependent on the pH of the aqueous medium.[2][3][8] In acidic to neutral solutions, the amine group is protonated (-NH3+), leading to strong ion-dipole interactions with water and thus higher solubility.[6][9] As the pH increases into the alkaline range, the equilibrium shifts towards the un-ionized free base, which is typically less polar and, consequently, less soluble.[4][10] The relationship between pH, pKa (the dissociation constant of the conjugate acid), and solubility is a critical parameter to define.
-
Salt vs. Free Base: The hydrochloride salt is expected to be significantly more soluble in aqueous media than its corresponding free base.[5][7] The ionic nature of the salt allows for more effective solvation by polar solvents like water.
-
Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., from other sources), the solubility of the hydrochloride salt may be suppressed. This phenomenon, known as the common ion effect, can be particularly relevant in certain buffered solutions or physiological environments.[11][12]
Experimental Determination of Solubility: Protocols and Rationale
The experimental assessment of solubility can be broadly categorized into two types: kinetic and thermodynamic.[13][14][15][16] Kinetic solubility is often employed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[13][16][17][18]
Kinetic Solubility Assay
The kinetic solubility assay measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[13][14] This method is rapid and requires minimal compound, making it ideal for initial screening.[13]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[17]
-
Precipitation Detection: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background, indicating the onset of precipitation.
Causality and Insights:
-
Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, serving as a universal starting point.[11]
-
Why Nephelometry? This technique is highly sensitive to the formation of fine precipitates, providing a precise endpoint for the precipitation event.[17]
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the determination of kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the "gold standard" for this determination.[18] It is more time and resource-intensive but provides a more accurate and formulation-relevant value.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess amount of solid (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride to a series of vials, each containing a different aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, separate the solid phase from the supernatant by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the saturated solution.
Causality and Insights:
-
Why Excess Solid? The presence of undissolved solid ensures that the solution is saturated and in equilibrium with the solid phase, a prerequisite for a true thermodynamic measurement.[16]
-
Why 24-48 Hours? Reaching true equilibrium can be a slow process, especially for poorly soluble compounds. Extended incubation with agitation is necessary to ensure the system has stabilized.[10]
-
Why HPLC-UV? HPLC provides the selectivity and sensitivity needed to accurately quantify the analyte in a potentially complex buffer matrix, distinguishing it from any impurities or excipients.[1]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for shake-flask thermodynamic solubility.
Data Presentation and Interpretation
The results from these experiments should be meticulously documented. The thermodynamic solubility data, in particular, should be presented in a clear, tabular format.
Table 1: Hypothetical Thermodynamic Solubility Data for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride at 25°C
| Buffer pH | Solubility (µg/mL) | Solubility (mM) |
| 1.2 | > 2000 | > 8.16 |
| 4.5 | 1500 | 6.12 |
| 6.8 | 250 | 1.02 |
| 7.4 | 100 | 0.41 |
(Note: The molecular weight of the hydrochloride salt, 245.11 g/mol , is used for molarity calculations.[19][20][21])
Interpretation:
The data should be plotted as solubility versus pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for selecting appropriate formulation strategies. A sharp decrease in solubility as the pH increases is characteristic of a hydrochloride salt of a weak base.[22]
Conclusion and Forward Look
While pre-existing quantitative solubility data for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is elusive, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By systematically applying the kinetic and thermodynamic assays described, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The pH-solubility profile, once established, will be the cornerstone for all future formulation and preclinical development efforts for this compound.
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askIITians. (2025, March 11). How does pH affect solubility? Retrieved from askIITians. [Link]
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ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from Chemistry LibreTexts. [Link]
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ResearchGate. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Retrieved from ResearchGate. [Link]
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Spectroscopic Data for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride: A Note on Data Availability
A comprehensive technical guide detailing the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride cannot be provided at this time. A thorough search of publicly accessible scientific literature, chemical supplier databases, and patent documents did not yield the specific, raw spectroscopic data required to generate an in-depth analysis for this compound.
Chemical vendors list the compound for sale, often providing basic physical properties such as molecular weight and formula, but they do not typically publish detailed analytical data like NMR, IR, and MS spectra. For instance, some suppliers explicitly state that a Certificate of Analysis (COA) containing this information is not available or that they do not collect such data for certain research chemicals[1].
Scientific publications and patents concerning related isoxazole derivatives describe the synthesis of similar structures and confirm their identity using these spectroscopic methods. However, they do not provide the specific spectral data for the exact molecule , (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride[2][3][4][5].
The detailed spectroscopic data for a specific chemical entity is often proprietary information, held by the synthesizing laboratory or company. It is typically found in internal research documentation or specialized, subscription-based chemical databases that are not publicly indexed.
Without access to the primary spectral data, generating a technical guide that meets the required standards of scientific integrity, accuracy, and trustworthiness is not possible. Any attempt to do so would rely on speculation based on similar structures, which would be scientifically unsound.
Sources
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride theoretical properties
An In-Depth Technical Guide to the Theoretical Properties of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
Executive Summary: This guide provides a comprehensive theoretical analysis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in pharmaceutical research. As a key building block, particularly in the development of therapeutics for neurological disorders, a thorough understanding of its intrinsic properties is crucial for predicting its behavior and potential as a drug candidate or intermediate.[1] This document outlines its predicted physicochemical characteristics, theoretical spectroscopic profile, and an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. By grounding these predictions in established computational methodologies and data from analogous structures, this guide serves as a foundational resource for researchers, chemists, and drug development professionals.
Introduction to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding.[2] The title compound integrates this versatile heterocycle with a 3-chlorophenyl substituent and a methanamine group, creating a molecule with potential for diverse biological interactions. Its hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
Chemical Identity and Structure
The core chemical identity of the compound is defined by its structure, which dictates its physical and biological properties.
-
IUPAC Name: (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride[1]
-
CAS Number: 885273-50-7 (free base)
-
Molecular Formula (HCl Salt): C₁₀H₁₀Cl₂N₂O
-
Molecular Weight (HCl Salt): 245.11 g/mol
-
SMILES (free base): C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN[1]
The structure features a 5-membered isoxazole ring, which is aromatic and electron-deficient. The 3-chlorophenyl group at position 3 introduces lipophilicity and potential for specific steric and electronic interactions with biological targets. The primary amine at the end of the methyl group at position 5 is a key functional group, acting as a hydrogen bond donor and a basic center, allowing for salt formation.
Significance in Medicinal Chemistry
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is primarily recognized as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structural motifs are found in compounds targeting a range of biological systems. The isoxazole core is known for its broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, this compound and its derivatives are often explored in the context of neurological disorders, where precise modulation of receptor or enzyme activity is required.[1]
Predicted Physicochemical Properties
In silico prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's "drug-likeness" before resource-intensive synthesis and testing. These properties govern a molecule's solubility, permeability, and distribution.
Core Molecular Descriptors
The fundamental properties of the free base form are summarized below. These values are typically calculated using computational algorithms based on the molecular structure.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 208.64 g/mol (free base)[4] | Influences diffusion and transport across membranes; lower MW is often favored. |
| Topological Polar Surface Area (TPSA) | 52.1 Ų[5] | Estimates the surface area of polar atoms; critical for predicting cell permeability. |
| logP (Octanol/Water Partition Coeff.) | ~2.0 - 2.5 | Measures lipophilicity; impacts solubility, absorption, and plasma protein binding. |
| Hydrogen Bond Donors | 1 | The primary amine (-NH₂) group can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The isoxazole nitrogen and oxygen, and the primary amine can accept hydrogen bonds. |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which affects target binding and conformation. |
Theoretical Spectroscopic Profile
While experimental data is the gold standard, a theoretical spectroscopic profile can be constructed based on the known chemical structure to aid in future characterization.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the 3-chlorophenyl ring would appear as multiplets in the δ 7.0-8.0 ppm region. The isoxazole proton at position 4 would likely be a singlet around δ 6.0-6.5 ppm. The methylene protons (-CH₂-) adjacent to the amine would appear as a singlet or a multiplet (depending on coupling) around δ 4.0-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet.
-
¹³C-NMR Spectroscopy: The carbon spectrum would reveal signals for each unique carbon atom. The aromatic carbons of the chlorophenyl ring would resonate in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The isoxazole ring carbons would appear at the lower end of the aromatic region and downfield, typically between δ 100-170 ppm. The methylene carbon (-CH₂-) would be found significantly upfield, likely in the δ 40-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-H stretching from the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=N stretching from the isoxazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
In Silico Pharmacokinetic (ADMET) Profile
Predicting a compound's ADMET properties is critical to minimize late-stage failures in drug development.[7] Computational models provide a first pass assessment of these complex biological interactions.[8]
Lipinski's Rule of Five Analysis
This rule of thumb evaluates the potential for oral bioavailability. A compound is more likely to be orally bioavailable if it meets the following criteria:
-
Molecular Weight ≤ 500 Da (208.64 g/mol for the free base - Pass )
-
logP ≤ 5 (Predicted ~2.0-2.5 - Pass )
-
Hydrogen Bond Donors ≤ 5 (1 - Pass )
-
Hydrogen Bond Acceptors ≤ 10 (3 - Pass )
The compound successfully passes all criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.
Predicted ADMET Properties
The following table summarizes key predicted ADMET parameters. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and data from similar isoxazole-containing molecules.[9][10]
| Parameter | Predicted Outcome | Rationale and Implication |
| Human Oral Absorption | High | Low molecular weight and compliance with Lipinski's rules suggest good absorption from the GI tract. |
| Caco-2 Permeability | Moderate to High | The balance of polarity (TPSA ~52 Ų) and lipophilicity (logP ~2-2.5) suggests reasonable passive diffusion across intestinal cells. |
| Blood-Brain Barrier (BBB) Penetration | Likely | Compounds with TPSA < 90 Ų and a positive logP are often capable of crossing the BBB, which is relevant for neurological drug targets. |
| CYP450 Inhibition | Possible | Aromatic and heterocyclic systems can interact with cytochrome P450 enzymes; this would require experimental validation. |
| hERG Blockage | Low to Moderate Risk | A common toxicity concern; prediction is structure-dependent and requires careful evaluation. |
| Ames Mutagenicity | Unlikely | The core structure is not a known structural alert for mutagenicity. |
Synthesis and Mechanistic Considerations
Understanding the synthetic accessibility and potential biological mechanisms provides a complete picture of the compound's utility.
Plausible Synthetic Strategy
Isoxazoles are commonly synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] A plausible and efficient route to the core structure of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine would involve the in situ generation of 3-chlorobenzonitrile oxide from the corresponding aldoxime, followed by its reaction with propargylamine or a protected equivalent.
Caption: A plausible synthetic workflow for the target compound.
This method is well-established for creating 3,5-disubstituted isoxazoles and is amenable to a variety of starting materials.[3][11]
Potential Mechanisms of Action
While the primary use of this compound is as a synthetic intermediate, its core structure suggests potential biological activities. Isoxazole-containing molecules have been investigated as inhibitors of various enzymes. For instance, recent studies have explored isoxazole moieties as novel zinc-binding groups for inhibiting histone deacetylases (HDACs), which are important targets in cancer therapy.[10] The specific substitution pattern of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine would determine its target specificity and potency, warranting further investigation into its potential as a bioactive agent itself.
Conclusion
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride possesses a highly favorable theoretical profile for use in drug discovery and development. Its predicted physicochemical properties align with the requirements for good oral bioavailability and potential CNS penetration. The in silico ADMET assessment indicates a low risk of major liabilities, although experimental verification is essential. As a versatile chemical intermediate, its well-defined structure and predictable properties make it a valuable tool for medicinal chemists aiming to synthesize novel therapeutics, particularly in the field of neurology. Future work should focus on the experimental validation of these theoretical properties and the exploration of its biological activity profile.
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A Strategic Approach to Unveiling the Therapeutic Potential of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride: An In-Depth Technical Guide to Biological Activity Screening
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and its association with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive framework for the biological activity screening of a novel isoxazole derivative, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. We present a tiered, logic-driven screening cascade designed to efficiently probe the compound's potential therapeutic value across key areas including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the scientific rationale underpinning each stage of the screening process. Our approach emphasizes a self-validating system of protocols to ensure data integrity and reproducibility, ultimately guiding the user from initial hit identification to robust lead candidate validation.
Introduction: The Isoxazole Scaffold and the Rationale for Screening
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery.[5] Their unique electronic and steric properties allow them to serve as versatile pharmacophores, engaging in a variety of non-covalent interactions with biological targets.[3] The literature is replete with examples of isoxazole-containing molecules exhibiting potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[1][2][4][6][7] This well-established therapeutic precedent provides a strong impetus for the comprehensive biological evaluation of novel isoxazole derivatives like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
The subject molecule features a 3,5-disubstituted isoxazole core, a common motif in bioactive compounds. The presence of a 3-chlorophenyl group may influence potency and selectivity, while the methanamine hydrochloride substituent at the 5-position can impact solubility and pharmacokinetic properties. A systematic screening approach is therefore essential to elucidate the specific biological activities of this compound and identify its most promising therapeutic applications.
The Screening Cascade: A Multi-Tiered Strategy
We propose a hierarchical screening cascade designed for maximal efficiency and information richness. This strategy begins with broad, high-throughput primary screens to identify initial areas of biological activity. Hits from these primary assays are then subjected to more specific secondary and tertiary assays for validation, mechanism of action studies, and initial lead optimization.
Figure 1: A proposed hierarchical screening cascade for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Primary Screening Protocols
The objective of primary screening is to cast a wide net and identify potential "hits" in a cost-effective and high-throughput manner.
Antiproliferative Screening
-
Rationale: Numerous isoxazole derivatives have demonstrated potent anticancer activity.[8][9][10][11][12] A broad initial screen against a panel of human cancer cell lines is a logical starting point.
-
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at their predetermined optimal densities and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a single high concentration (e.g., 10 µM) of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Interpretation: A significant reduction in absorbance compared to the vehicle control indicates potential antiproliferative activity.
Anti-inflammatory Screening
-
Rationale: Isoxazoles are known to possess anti-inflammatory properties.[6] A primary screen can be designed to assess the compound's ability to modulate inflammatory responses in immune cells.
-
Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with the test compound (e.g., 10 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Interpretation: A significant decrease in TNF-α levels in compound-treated wells compared to LPS-stimulated vehicle controls suggests anti-inflammatory activity.
Antimicrobial Screening
-
Rationale: The isoxazole nucleus is present in some antimicrobial agents.[13] A primary screen against a panel of clinically relevant pathogens is warranted.
-
Protocol: Broth Microdilution Assay
-
Bacterial Strains: Utilize a panel of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate containing appropriate bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Growth Assessment: Determine bacterial growth by measuring the optical density at 600 nm or by visual inspection.
-
-
Data Interpretation: The lowest concentration of the compound that inhibits visible bacterial growth is recorded as the Minimum Inhibitory Concentration (MIC).
Secondary Screening: Hit Confirmation and Mechanistic Insights
Positive "hits" from the primary screens must be validated through more rigorous secondary assays. These assays are designed to confirm activity, establish dose-response relationships, and provide initial insights into the mechanism of action.
Oncology Hit Validation
-
Dose-Response Curves and IC50 Determination: For cell lines that showed sensitivity in the primary screen, perform a full dose-response analysis using a range of compound concentrations. This will allow for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Apoptosis Induction Assays: To determine if the antiproliferative effect is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.
Figure 2: A simplified diagram of a potential pro-apoptotic mechanism of action.
Anti-inflammatory Hit Validation
-
Enzyme Inhibition Assays: Assess the compound's ability to directly inhibit key inflammatory enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) using commercially available assay kits.
-
NF-κB Signaling Pathway Analysis: The NF-κB pathway is a central regulator of inflammation. The effect of the compound on NF-κB activation can be assessed using a reporter gene assay or by measuring the phosphorylation of key pathway components via Western blotting.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Hypothetical Antiproliferative Activity Data
| Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | > 50 |
| HepG2 (Liver) | 2.8 |
| PC-3 (Prostate) | 8.1 |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Assay | IC50 (µM) |
| TNF-α Release | 12.5 |
| COX-2 Inhibition | 8.9 |
| COX-1 Inhibition | > 100 |
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial biological activity screening of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. The proposed tiered approach, beginning with broad primary screens and progressing to more focused secondary assays, provides a clear path from initial compound characterization to the identification of validated hits with therapeutic potential. Positive outcomes from this screening cascade would warrant further investigation, including in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and medicinal chemistry efforts to optimize potency and drug-like properties. The rich history of isoxazole derivatives in medicine suggests that a thorough investigation of this novel compound is a worthwhile endeavor with the potential to yield new therapeutic leads.[1][2][3][4]
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Methodological & Application
Application Note & Protocol: A Validated Multi-Step Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
Abstract & Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the isoxazole scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making isoxazole derivatives attractive candidates in drug discovery pipelines.[4][5] This application note provides a comprehensive, step-by-step protocol for the synthesis of (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a key building block for the elaboration of more complex pharmaceutical agents.
The presented synthetic strategy is designed for robustness and scalability, proceeding through a three-step sequence from a key chloromethylisoxazole intermediate. We employ the Gabriel synthesis for the introduction of the primary amine, a classic and highly reliable method that circumvents the common issue of over-alkylation often encountered with direct amination techniques.[6][7] The causality behind reagent selection, reaction monitoring, and safety considerations is detailed to ensure successful replication and validation in a research or process development setting.
Overview of the Synthetic Strategy
The synthesis is accomplished via a three-stage process followed by salt formation. The strategy hinges on the initial construction of the key intermediate, 3-(3-chlorophenyl)-5-(chloromethyl)isoxazole (3) . This intermediate is then converted to the corresponding N-substituted phthalimide (4) , which undergoes hydrazinolysis to liberate the free primary amine (5) . Finally, the stable hydrochloride salt (6) is prepared for ease of handling and improved stability.
Figure 1: Overall synthetic workflow from starting materials to the final hydrochloride salt.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-Chlorobenzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Hydroxylamine Hydrochloride | ACS Reagent, ≥99% | Sigma-Aldrich | |
| Sodium Hydroxide | ACS Reagent, ≥97% | Fisher Scientific | |
| 1,3-Dichloro-1-propene | Technical Grade, 95% | Alfa Aesar | Mixture of cis and trans isomers. |
| Sodium Hypochlorite | Reagent Grade, 10-15% | Sigma-Aldrich | |
| Potassium Phthalimide | 98% | Alfa Aesar | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Hydrazine Hydrate | 64-65% solution | Sigma-Aldrich | Highly Toxic and Corrosive. |
| Hydrochloric Acid | 4 M in 1,4-Dioxane | Sigma-Aldrich | |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |
| Hexanes | ACS Grade | Fisher Scientific | |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |
| Celite® 545 | Sigma-Aldrich |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers with heating mantles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass fritted funnels for filtration
-
Melting point apparatus
-
NMR Spectrometer (400 MHz or higher)
-
Mass Spectrometer (LC-MS or GC-MS)
Experimental Protocols
Stage 1: Synthesis of 3-(3-Chlorophenyl)-5-(chloromethyl)isoxazole (3)
This stage involves a [3+2] cycloaddition reaction. An in-situ generated nitrile oxide from 3-chlorobenzaldoxime reacts with 1,3-dichloro-1-propene to form the isoxazole ring.[8]
Step 1a: Preparation of 3-Chlorobenzaldoxime (1)
-
To a 500 mL round-bottom flask, add 3-chlorobenzaldehyde (28.1 g, 0.20 mol) and ethanol (200 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (15.3 g, 0.22 mol) and sodium hydroxide (8.8 g, 0.22 mol) in water (100 mL). Caution: The dissolution of NaOH is exothermic.
-
Add the aqueous hydroxylamine solution to the aldehyde solution dropwise over 30 minutes with stirring at room temperature.
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting aldehyde spot has disappeared.
-
Reduce the volume of the reaction mixture by approximately 50% using a rotary evaporator.
-
Add 200 mL of cold deionized water to the concentrate. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. This crude oxime is used directly in the next step without further purification.
Step 1b: Cycloaddition to form 3-(3-Chlorophenyl)-5-(chloromethyl)isoxazole (3)
-
In a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the crude 3-chlorobenzaldoxime (31.1 g, 0.20 mol) in ethanol (300 mL).
-
Add 1,3-dichloro-1-propene (2) (24.4 g, 0.22 mol) to the suspension.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add aqueous sodium hypochlorite solution (10-15%, ~350 mL) via the dropping funnel, maintaining the internal temperature below 10 °C. The addition typically takes 2-3 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC (10% EtOAc/Hexanes).
-
Pour the reaction mixture into 1 L of ice-water and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in hexanes) to afford 3-(3-chlorophenyl)-5-(chloromethyl)isoxazole (3) as a pale yellow oil or low-melting solid.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Pale yellow oil / solid |
| ¹H NMR (CDCl₃) | δ ~7.8-7.4 (m, 4H, Ar-H), 6.55 (s, 1H, isoxazole-H), 4.75 (s, 2H, CH₂Cl) |
| MS (EI) | m/z [M]⁺ ≈ 229, 231 |
Stage 2: Synthesis of 2-((3-(3-Chlorophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione (4)
This step utilizes the Gabriel synthesis, where the phthalimide anion acts as a surrogate for ammonia, undergoing an Sₙ2 reaction with the chloromethyl intermediate.[9][10] This method is superior to direct amination as it cleanly produces the primary amine precursor without forming secondary or tertiary amine byproducts.[7]
-
To a 250 mL round-bottom flask, add 3-(3-chlorophenyl)-5-(chloromethyl)isoxazole (3) (23.0 g, 0.10 mol), potassium phthalimide (20.4 g, 0.11 mol), and anhydrous DMF (120 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature and stir for 8-12 hours. Monitor the reaction's progress by TLC (40% EtOAc/Hexanes), observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 600 mL of cold deionized water with stirring. A precipitate will form.
-
Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove residual DMF and unreacted starting materials.
-
Dry the solid under high vacuum to yield 2-((3-(3-chlorophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione (4) as an off-white solid. This product is typically of sufficient purity for the next step.
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.9-7.4 (m, 8H, Ar-H), 6.60 (s, 1H, isoxazole-H), 5.05 (s, 2H, CH₂N) |
| MS (ESI) | m/z [M+H]⁺ ≈ 341 |
Stage 3: Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride (6)
Step 3a: Deprotection via Hydrazinolysis (Ing-Manske Procedure) The phthalimide protecting group is efficiently removed by reaction with hydrazine, which forms a stable phthalhydrazide precipitate, leaving the desired primary amine in solution.[6][11]
SAFETY FIRST: Hydrazine is highly toxic, a suspected carcinogen, and corrosive.[12] Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves. Have a spill kit ready.
-
Suspend the phthalimide intermediate (4) (34.0 g, 0.10 mol) in ethanol (400 mL) in a 1 L round-bottom flask.
-
Add hydrazine hydrate (6.0 mL, ~0.12 mol) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) with stirring.
-
After 30-60 minutes of reflux, a thick white precipitate (phthalhydrazide) will form. Continue refluxing for a total of 4 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter off the phthalhydrazide solid through a pad of Celite® and wash the filter cake with cold ethanol (2 x 50 mL).
-
Combine the filtrate and washings. This solution contains the crude free amine (5) .
Step 3b: Formation and Isolation of the Hydrochloride Salt (6)
-
Transfer the ethanolic solution of the free amine (5) to a large beaker or flask.
-
Cool the solution in an ice-water bath.
-
While stirring, slowly add 4 M HCl in 1,4-dioxane (~30 mL, 0.12 mol) to the solution. A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring in the ice bath for 1 hour.
-
Collect the product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and to aid in drying.
-
Dry the product under high vacuum at 40 °C to yield (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (6) as a stable, white crystalline solid.
| Parameter | Expected Value |
| Yield | 75-85% (from intermediate 4) |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | δ ~8.8 (br s, 3H, NH₃⁺), 8.0-7.5 (m, 4H, Ar-H), 7.15 (s, 1H, isoxazole-H), 4.35 (s, 2H, CH₂N) |
| MS (ESI) | m/z [M-Cl]⁺ ≈ 211 (observes free amine) |
| Melting Point | > 200 °C (with decomposition) |
References
-
Title: Safe Handling of Sodium Azide (SAZ) Source: Princeton University Environmental Health & Safety URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]
-
Title: Lithium Aluminum Hydride | Office of Environmental Health and Safety Source: Princeton University Environmental Health & Safety URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery - PMC Source: National Institutes of Health URL: [Link]
-
Title: Standard Operating Procedure Safe Handling of Azido Compounds Source: University of New Mexico Chemistry Department URL: [Link]
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogs - PMC Source: National Institutes of Health URL: [Link]
-
Title: sodium-azide-organic-azides_0.docx Source: University of New Mexico URL: [Link]
-
Title: How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH Source: YouTube URL: [Link]
-
Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications URL: [Link]
-
Title: Application, Reactivity and Synthesis of Isoxazole Derivatives Source: Bentham Science Publishers URL: [Link]
-
Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: IJCRT.org URL: [Link]
-
Title: Safety Data Sheet: Sodium azide >=98 %, for synthesis Source: Carl ROTH URL: [Link]
-
Title: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Source: CDN URL: [Link]
-
Title: Gabriel Synthesis Source: Cambridge University Press URL: [Link]
-
Title: Gabriel synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles Source: ResearchGate URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]
-
Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes Source: ResearchGate URL: [Link]
-
Title: Gabriel Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: The Gabriel Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Gabriel Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde Source: J&K Scientific URL: [Link]
-
Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati Source: Biological and Molecular Chemistry URL: [Link]
-
Title: Synthesis of 3-(Chloromethyl)-4-(hetero)aryl methylene isoxazole-5(4H)-ones Source: MDPI URL: [Link]
-
Title: Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives Source: Der Pharma Chemica URL: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
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Using (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride as a pharmaceutical intermediate
Application Notes & Protocols for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
A Guide for Synthetic Chemists and Drug Development Professionals
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a valuable scaffold for designing molecules with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5] The isoxazole moiety can improve a compound's pharmacokinetic profile, enhance efficacy, and reduce toxicity.[1]
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride presents itself as a key pharmaceutical intermediate. Its structure combines three critical pharmacophoric elements:
-
A 3-substituted isoxazole core: Provides a stable, aromatic platform.
-
A 3-chlorophenyl group: This substituent can engage in various interactions with biological targets and often enhances metabolic stability.
-
A 5-aminomethyl group (as a hydrochloride salt): This primary amine serves as a crucial reactive handle for synthetic elaboration, allowing for the straightforward introduction of diverse functionalities, most commonly through amide bond formation. The hydrochloride salt form enhances stability and improves handling characteristics.
This document provides a comprehensive guide to the properties, handling, and synthetic applications of this intermediate, with a focus on its use in amide coupling reactions—a cornerstone of modern drug discovery.[6]
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is fundamental to its effective use and storage.
Table 1: Physicochemical Data
| Property | Value |
| Chemical Name | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride |
| CAS Number | 1159826-68-2[7] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O[7] |
| Molecular Weight | 245.10 g/mol [7] |
| Appearance | Typically an off-white to white solid |
| Purity | ≥95% (as specified by most commercial suppliers)[7] |
| Solubility | Soluble in water, methanol, DMSO, and DMF. Sparingly soluble in dichloromethane (DCM), and ethyl acetate (EtOAc). |
Safety, Handling, and Storage
As with all amine hydrochlorides, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse the affected area thoroughly with water.[11] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12] Recommended storage temperatures are often -20°C for long-term stability.[9] Amines are often hygroscopic; protection from moisture is critical to prevent degradation.[12]
Core Application: Amide Bond Synthesis
The primary amine of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is an excellent nucleophile for coupling with carboxylic acids to form stable amide bonds. This reaction is one of the most frequently used in drug discovery.[6] The following protocol details a standard procedure using the common coupling reagent system EDC/HOBt.
Principle and Rationale
Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13] Coupling reagents are used to activate the carboxylic acid, making it highly electrophilic and susceptible to nucleophilic attack by the amine.
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate.
-
Stabilization & Coupling: This intermediate can react directly with the amine. However, it is prone to side reactions and racemization. Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea, forming an activated HOBt-ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide with minimal side products.
-
Base: The starting material is a hydrochloride salt. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the ammonium salt in situ, liberating the free primary amine for the coupling reaction.[13][14]
Detailed Protocol: Synthesis of a Representative Amide
This protocol describes the coupling of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride with a generic carboxylic acid, "4-Fluorobenzoic Acid," as a representative example.
Materials:
-
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (1.0 eq)
-
4-Fluorobenzoic Acid (1.05 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 50% EtOAc in Hexanes)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluorobenzoic Acid (1.05 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution at room temperature for 5 minutes.
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 30 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Coupling: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) or LC-MS.[15] The reaction is typically complete within 4-16 hours.
-
Work-up (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ (to remove excess acid and HOBt)
-
Water
-
Brine (to aid phase separation)
-
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of both the intermediate and the final products.[16][17]
Table 2: Typical Analytical Methods
| Technique | Purpose & Expected Results |
| HPLC/UPLC | Purity Assessment: A reverse-phase HPLC method is the preferred technique for determining the purity of the intermediate and monitoring reaction progress.[18] A typical method would use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% TFA or formic acid). Purity should be >95%. |
| ¹H NMR | Structure Confirmation: Proton NMR provides definitive structural information. Expected key signals for the title compound include: a singlet for the methylene protons (-CH₂-NH₂) adjacent to the isoxazole ring, and distinct aromatic protons corresponding to the 3-chlorophenyl and isoxazole rings.[17][19] |
| ¹³C NMR | Structure Confirmation: Carbon NMR complements the proton data, confirming the carbon skeleton of the molecule. |
| LC-MS | Identity & Mass Confirmation: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound. For the free base (C₁₀H₉ClN₂O), the expected [M+H]⁺ ion would be approximately m/z 209.04.[20] |
Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temp: 30 °C
Experimental Workflow and Troubleshooting
Visualizing the entire process from reception of the intermediate to the final purified product is crucial for efficient laboratory operations.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Insufficient activation, presence of moisture, or impure reagents.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh, high-quality coupling reagents. Increase the pre-activation time or consider a more powerful coupling agent like HATU.[6]
-
-
Incomplete Reaction:
-
Cause: Steric hindrance from the carboxylic acid or insufficient base.
-
Solution: Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). Ensure at least 2.0 equivalents of base are used to both neutralize the HCl salt and scavenge the acid produced during the reaction.
-
-
Side Product Formation:
-
Cause: The O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine is not reactive enough.
-
Solution: Ensure HOBt is used, as it minimizes this side reaction. Adding the amine solution promptly after the activation period is also crucial.
-
Conclusion
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a versatile and valuable intermediate for pharmaceutical synthesis. Its primary amine handle provides a reliable point for molecular elaboration, particularly through robust and well-understood amide coupling chemistries. By following the detailed protocols and guidelines presented in this document, researchers and drug development professionals can effectively leverage this building block to construct complex molecular architectures destined for therapeutic applications.
References
- National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- ResearchGate. (2018). The recent progress of isoxazole in medicinal chemistry.
- PubMed. (2018). The recent progress of isoxazole in medicinal chemistry.
- National Institutes of Health (NIH). (n.d.).
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MedChemExpress. (n.d.). Cy 5 amine hydrochloride-SDS.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- ResearchGate. (n.d.). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development.
- ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
- National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (n.d.).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
- CONICET. (n.d.).
- Greenbook.net. (n.d.).
- Fisher Scientific. (2010).
- CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- BLDpharm. (n.d.). (5-(3-Chlorophenyl)isoxazol-3-yl)methanamine.
- Sigma-Aldrich. (n.d.). (3-(3-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR.
- A2B Chem. (n.d.). (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
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Application Notes & Protocols: A Framework for Elucidating the Role of Novel Isoxazole-Based Compounds in Biochemical Pathways
Introduction: The Isoxazole Scaffold as a Privileged Structure in Pathway Modulation
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its unique electronic and steric features allow it to serve as a versatile scaffold for designing specific inhibitors of key cellular signaling pathways. This guide addresses the critical process of characterizing a novel isoxazole-containing compound, using the specific entity (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride as a representative, albeit currently uncharacterized, agent.
While public-domain literature has yet to detail the specific biological activities of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, its structural elements suggest potential as a modulator of intracellular signaling. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate such a compound. We will outline a logical, multi-step workflow, from initial cell-based screening to target deorphanization and pathway analysis.
To provide concrete, field-proven examples, we will draw parallels to the well-characterized isoxazole-containing compound WIKI4 , a potent inhibitor of the Wnt/β-catenin signaling pathway.[4][5][6] WIKI4 functions by inhibiting the enzymatic activity of Tankyrase (TNKS), a key regulator of the β-catenin destruction complex.[4][5][7] By following a similar investigatory path, researchers can effectively elucidate the mechanism of action for novel molecules like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Part 1: Foundational Analysis: Cytotoxicity and Effective Concentration
Before investigating pathway-specific effects, it is imperative to establish the compound's impact on cell viability. This foundational step ensures that subsequent observations are due to specific pathway modulation rather than general cellular toxicity.[8] The goal is to identify a concentration range that is non-toxic yet sufficient to engage potential molecular targets.
Protocol 1: Determining IC50 for Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose cell lines relevant to the hypothesized area of activity (e.g., cancer cell lines like DLD1 or SW480 for Wnt pathway studies).[4]
-
Concentration Range: A wide, logarithmic range (e.g., 0.01 µM to 100 µM) is essential to capture the full dose-response curve and accurately calculate the IC50 value.[8]
-
Incubation Time: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Treatment: Treat the cells with the serially diluted compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| DLD1 (Colon Cancer) | WIKI4 | 72 | ~5 |
| A375 (Melanoma) | WIKI4 | 72 | >20 |
| Hypothetical Data | (3-(3-ClPh)isoxazol-5-yl)methanamine HCl | 72 | Calculate from experimental data |
Table 1: Representative data for determining the 50% inhibitory concentration (IC50) for cell viability. The IC50 for WIKI4 varies by cell line, highlighting the importance of empirical determination.[5]
Part 2: Hypothesis-Driven Pathway Interrogation
With a non-toxic concentration range established, the next step is to screen for activity against specific biochemical pathways. The structure of the novel compound can provide clues. For our example, its isoxazole core, shared with WIKI4, suggests that the Wnt/β-catenin pathway is a logical starting point.
Protocol 2: Wnt/β-Catenin Pathway Reporter Assay
Luciferase reporter assays are a highly sensitive and quantitative method for measuring the activity of a specific signaling pathway. The "BAR" (β-catenin Activated Reporter) assay uses a construct where luciferase expression is driven by a promoter containing TCF/LEF binding sites, which are activated by β-catenin.
Causality Behind Experimental Choices:
-
Reporter Construct: Using a validated reporter like BAR ensures that the measured signal is a direct consequence of β-catenin/TCF transcriptional activity.
-
Stimulation: Wnt3A conditioned media provides a potent and physiologically relevant stimulus to activate the canonical Wnt pathway.[4]
-
Normalization: Co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is crucial to normalize for variations in transfection efficiency and cell number.
Step-by-Step Methodology:
-
Cell Line Engineering: Create a stable cell line (e.g., HEK293T) expressing the BAR-luciferase reporter and a constitutive Renilla luciferase reporter.
-
Seeding and Treatment: Plate the stable reporter cell line in a 96-well plate. After 24 hours, treat the cells with a non-toxic concentration of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (determined in Part 1). Use WIKI4 as a positive control for inhibition.
-
Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), add Wnt3A conditioned medium to stimulate the pathway. Include a control group with unconditioned medium.
-
Incubation: Incubate for 16-24 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Compare the normalized signal in treated vs. untreated, Wnt3A-stimulated cells to determine the percent inhibition.
Visualization: Pathway Screening Workflow
Caption: Workflow for a dual-luciferase reporter assay.
Part 3: Deorphanization: Identifying the Molecular Target
Observing pathway inhibition is a critical step, but it does not reveal the compound's direct molecular target. The effect could be upstream or downstream of the reporter's activity. The process of identifying the specific protein that a compound binds to is known as "deorphanization."[9][10][11][12]
For WIKI4, it was demonstrated that the compound inhibits the enzymatic activity of Tankyrase (TNKS1/2).[4][5][6] This prevents the PARsylation and subsequent degradation of AXIN1, a key component of the β-catenin destruction complex. The stabilization of AXIN1 leads to the degradation of β-catenin and suppression of the Wnt signal.
Protocol 3: In Vitro Tankyrase Enzymatic Assay
A direct way to test the hypothesis that our novel compound targets Tankyrase is to use a purified, cell-free enzymatic assay.
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using purified recombinant TNKS2 ensures that any observed inhibition is due to a direct interaction with the enzyme, free from other cellular components.
-
Substrate: Histone H1 is a commonly used substrate for Tankyrase in vitro.
-
Detection: The assay measures the incorporation of biotinylated NAD+ into the substrate, which can be quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine recombinant human TNKS2 enzyme, the histone substrate, and varying concentrations of the test compound.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add streptavidin-HRP. After washing, add a suitable HRP substrate (e.g., TMB).
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Analysis: Determine the IC50 of the compound for TNKS2 enzymatic activity.
Protocol 4: Western Blot for AXIN1 Stabilization
To confirm that the compound engages its target within a cellular context, we can measure the levels of downstream biomarkers. If the compound inhibits Tankyrase in cells, it should lead to an increase in the steady-state levels of AXIN1.[4]
Step-by-Step Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., SW480) with the test compound at several concentrations for a set time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against AXIN1. Also probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity using densitometry. Normalize the AXIN1 signal to the loading control to determine the fold-change in AXIN1 levels upon treatment.
Visualization: The Wnt/β-Catenin Signaling Pathway
Caption: Wnt/β-catenin pathway showing the role of the destruction complex and the inhibitory action of a Tankyrase inhibitor like WIKI4.
Conclusion
The journey from a novel chemical entity to a well-characterized biochemical probe is a systematic process of hypothesis testing and empirical validation. For a compound like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, the path forward involves a logical progression from broad phenotypic screens, such as cytotoxicity assays, to more focused, pathway-specific reporter assays. Should activity be confirmed, the subsequent challenge of target deorphanization can be addressed through a combination of in vitro enzymatic assays and in-cell target engagement studies. By leveraging the knowledge gained from structurally related compounds like WIKI4, researchers can accelerate the discovery process and unlock the full potential of novel isoxazole-based molecules in dissecting complex biochemical pathways.
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Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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Luo, J., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]
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Garland, W., et al. (2020). Novel approaches leading towards peptide GPCR de-orphanisation. British Journal of Pharmacology. Retrieved from [Link]
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Peterlin, Z., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Neuroforum. Retrieved from [Link]
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James, R. G., et al. (2012). WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling. PLOS ONE. Retrieved from [Link]
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Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
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James, R. G., et al. (2012). WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling. PLOS ONE. Retrieved from [Link]
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James, R. G., et al. (2012). WIKI4, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling. PubMed. Retrieved from [Link]
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Zucha, D., et al. (2022). Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform. eLife. Retrieved from [Link]
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Roth, B. L., et al. (2012). Deorphanization of Novel Peptides and Their Receptors. Methods in Molecular Biology. Retrieved from [Link]
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ResearchGate. (n.d.). Probing the orphan receptors: Tools and directions. Request PDF. Retrieved from [Link]
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Kell, S. R., et al. (2022). Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Sfera. (2025). Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. Retrieved from [Link]
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Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Retrieved from [Link]
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MDPI. (2024). Effects of Isoxazolyl Steroids on Key Genes of Sonic Hedgehog Cascade Expression in Tumor Cells. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. Retrieved from [Link]
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Springer. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Application Note: Quantitative Analysis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. Recognizing the critical need for accurate and reliable quantification in pharmaceutical quality control and research, we present validated methodologies using High-Performance Liquid Chromatography (HPLC) as the primary method, Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique, and UV-Vis Spectrophotometry for rapid screening. The protocols are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Core Principles
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative. The presence of a primary amine group, a substituted phenyl ring, and an isoxazole moiety defines its chemical properties and dictates the optimal analytical strategies. Accurate quantification is paramount for ensuring batch-to-batch consistency, stability, and dosage accuracy in pharmaceutical formulations.
The choice of analytical methodology is governed by the physicochemical properties of the analyte. As an amine salt, the compound is polar and non-volatile, making High-Performance Liquid Chromatography (HPLC) the preferred technique for primary quantification due to its versatility with such molecules.[1] Gas Chromatography (GC) is less suitable for direct analysis of polar, thermally sensitive compounds but can be a powerful confirmatory tool when coupled with a derivatization step to enhance volatility.[1][2] The inherent chromophores in the molecular structure—the chlorophenyl and isoxazole rings—allow for straightforward detection using UV-Vis spectrophotometry, which serves as a simple, rapid, though less specific, quantification method.[3][4][5]
All methods described are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for the intended purpose.[6][7][8]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Name | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | - |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | Derived |
| Molecular Weight | 245.11 g/mol | Derived |
| Structure | O=C1C=C(N=O1)C2=CC=CC(Cl)=C2.CN.Cl | - |
| Appearance | Likely a solid at room temperature | [9] |
| Key Moieties | Primary Amine, Isoxazole Ring, Chlorophenyl Ring | - |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Causality of Method Choice: RP-HPLC is the gold standard for the analysis of non-volatile pharmaceutical compounds like amine hydrochlorides.[1] A C18 column provides a non-polar stationary phase that effectively retains the analyte from a polar mobile phase. The use of a buffer in the mobile phase is critical; it maintains a consistent pH, ensuring the analyte's ionization state is stable, which prevents peak splitting and tailing that can occur with amine compounds.[10] UV detection is selected due to the strong absorbance from the aromatic and heterocyclic rings.
Experimental Workflow for HPLC Analysis
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Application Note: (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride for Advanced Agrochemical Formulations
Introduction & Compound Profile
The isoxazole class of heterocyclic compounds is a cornerstone in modern agrochemical design, with derivatives demonstrating a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1][2][3] The specific scaffold of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride suggests its role as a potent active ingredient (AI) or a critical intermediate in the synthesis of such molecules.[4][5] Its efficacy, like any AI, is critically dependent on a robust formulation that ensures stability, bioavailability, and targeted delivery.
This document provides a technical guide for researchers and formulators on the development, characterization, and evaluation of agrochemical formulations containing (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. We will focus on the development of a Suspension Concentrate (SC) formulation, a common and effective choice for water-insoluble solid AIs.[6][7][8]
Compound Profile: (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀Cl₂N₂O | [9] |
| Molecular Weight | 245.109 g/mol | [9] |
| CAS Number | 1159826-68-2 | [9] |
| Appearance | Solid (predicted) | |
| Storage | 2-8 °C | [9] |
| Purity | ≥95% | [9] |
| Predicted Activity | Fungicidal / Insecticidal | [1][3] |
Rationale for Predicted Activity: The isoxazole moiety is present in numerous commercial pesticides.[3][10] For instance, some isoxazole herbicides act by inhibiting protoporphyrinogen oxidase (Protox).[11] Other derivatives show potent insecticidal activity.[1][3] Given the structure of the target compound, a fungicidal or insecticidal mode of action is a primary hypothesis for bio-efficacy testing.
Rationale for Formulation Development
The hydrochloride salt form suggests some degree of water solubility, yet many complex organic molecules exhibit poor dissolution kinetics and stability in aqueous spray tanks. An unformulated AI presents significant challenges:
-
Poor Dispersion: Inability to disperse evenly in water, leading to inconsistent application rates.
-
Low Bioavailability: Inefficient uptake by the target pest or plant due to large particle size and poor adhesion to surfaces.
-
Physical Instability: Prone to degradation from environmental factors (e.g., UV light) and settling in spray tanks.
-
Handling Hazards: Increased risk of dust inhalation and exposure for applicators.
A Suspension Concentrate (SC) formulation addresses these issues by dispersing finely milled AI particles in a liquid medium, creating a stable, flowable product that is easily diluted in water for spraying.[6][7]
Caption: CIPAC MT 46.3 Accelerated Stability Workflow.
Step-by-Step Protocol:
-
Initial Analysis (Time 0): Take a representative 50 mL sample of the freshly prepared SC formulation. Perform a full suite of QC tests as outlined in Section 3.0 (AI content, pH, viscosity, particle size, suspensibility). Record these as the "Time 0" results.
-
Storage: Place another 50 mL sample into a clean, airtight glass container. Seal the container tightly. Place the container in a calibrated oven set to 54°C ± 2°C. [12]3. Incubation: Leave the sample undisturbed in the oven for 14 days.
-
Final Analysis (Time 14): After 14 days, remove the sample from the oven and allow it to cool to room temperature for at least 24 hours.
-
Visual Inspection: Before opening, visually inspect the sample for any signs of instability, such as phase separation ("oiling"), crystal growth, or excessive pressure buildup.
-
Re-homogenization & QC: Gently invert the container 10 times to re-homogenize the sample. Perform the same full suite of QC tests as in Step 1. Record these as the "Time 14" results.
Data Interpretation:
A formulation is considered stable if the changes between Time 0 and Time 14 fall within acceptable limits.
| Parameter | Example Pass Criteria | Rationale for Failure |
| AI Degradation | < 5% loss | Chemical instability of the active ingredient. |
| pH Change | < ± 1.0 unit | Indicates chemical reactions within the formulation. |
| Viscosity Change | < ± 30% | Polymer degradation or particle agglomeration. |
| Particle Size (D90) | < 10% increase | Crystal growth (Ostwald ripening), leading to settling. |
| Suspensibility | Remains > 80% | Loss indicates particle agglomeration. |
Protocol 3: Preliminary Bio-efficacy Evaluation
Introduction: This protocol provides a framework for a greenhouse-based assay to test the hypothesized fungicidal activity of the SC formulation. The design follows principles outlined in OECD guidelines for testing chemicals for their effects on biotic systems. [13][14]The choice of pathogen and host plant should be based on the known spectrum of activity for structurally similar isoxazole fungicides.
Example System: Botrytis cinerea (Gray Mold) on bean plants (Phaseolus vulgaris).
Caption: Experimental Design for Bio-efficacy Assay.
Step-by-Step Protocol:
-
Plant Propagation: Grow bean plants from seed in individual pots until they have 2-3 true leaves. Use a standardized potting mix to ensure uniformity.
-
Prepare Spray Solutions: Prepare spray solutions for each treatment group by diluting the stock formulations in water to achieve the desired application rates (e.g., 50, 100, and 200 ppm AI). The "Formulation Blank" should be diluted to the same concentration as the highest rate of the AI formulation.
-
Application: Randomize the plants and assign them to treatment groups. Using a laboratory track sprayer for even coverage, apply the respective treatments to the plants until runoff. Allow the foliage to dry completely.
-
Pathogen Inoculation: Prepare a spore suspension of B. cinerea (e.g., 1x10⁵ spores/mL). Uniformly spray the spore suspension onto all plants, including the controls.
-
Incubation: Place the plants in a high-humidity chamber (>95% RH) at 20-22°C for 72-96 hours to promote disease development.
-
Disease Assessment: Remove plants from the chamber. For each plant, visually assess the percentage of leaf area covered by lesions. An established disease rating scale can be used for consistency.
-
Data Analysis: Analyze the disease severity data using an appropriate statistical method (e.g., Analysis of Variance - ANOVA followed by a mean separation test like Tukey's HSD) to determine if there are significant differences between the treatment groups.
Expected Outcome: A successful formulation will show a statistically significant, dose-dependent reduction in disease severity compared to both the negative control (water) and the formulation blank. Its performance relative to the commercial standard will determine its potential for further development.
Safety & Handling
As a biologically active chemical, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride and its formulations should be handled with care. [15]* Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the pure AI powder in a fume hood to prevent inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all formulation ingredients before use.
-
Dispose of all chemical waste according to institutional and local regulations.
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(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI.[Link]
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Adjuvants: What they do and how they do it - Saskatchewan Pulse Growers. Saskatchewan Pulse Growers.[Link]
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Guidelines for the Testing of Chemicals - OECD. OECD.[Link]
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Accelerated Storage Stability and Corrosion Characteristics Study Protocol - EPA. U.S. Environmental Protection Agency.[Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. EnggSci.[Link]
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Application Notes & Protocols for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride: A Framework for Novel Compound Characterization
Abstract
This guide provides a comprehensive framework for the initial characterization and biological evaluation of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (herein referred to as CICH), a novel isoxazole-containing compound. Recognizing that many novel small molecules enter the discovery pipeline with limited characterization, this document outlines a logical, multi-stage workflow. It begins with fundamental quality control assessments—purity, identity, and solubility—and proceeds to detail protocols for a hypothetical, yet rational, biological screening cascade. The protocols provided are grounded in established methodologies and are designed to be adaptable. This document serves as a foundational guide for researchers, scientists, and drug development professionals initiating studies on new chemical entities within the isoxazole class.
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their vast therapeutic potential.[1][2][3] The isoxazole ring is a key pharmacophore in numerous approved drugs, including the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib.[4][5] These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3]
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (CICH) is a research chemical that serves as a key intermediate in the synthesis of novel pharmaceuticals.[6] As with any new chemical entity, a rigorous and systematic evaluation is paramount to ensure data integrity and to efficiently uncover its potential biological functions.[7][8] This guide presents a series of robust, validated protocols to guide the user from initial compound handling to preliminary biological assessment.
Section 1: Physicochemical Quality Control & Preparation
Before biological evaluation, it is critical to confirm the identity, purity, and solubility of the CICH sample. These initial steps prevent costly errors and ensure the reproducibility of subsequent experiments.
Protocol 1.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of a small molecule by separating it from potential impurities arising from synthesis or degradation. This protocol establishes a baseline purity profile.
Step-by-Step Protocol:
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) equilibrated with a mobile phase of 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of CICH in a 50:50 mixture of Acetonitrile and Water.
-
Injection: Inject 10 µL of the sample solution.
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥95% is generally considered acceptable for initial biological screening.[9]
Protocol 1.2: Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound, ensuring the correct molecule is being tested. This is typically performed via Liquid Chromatography-Mass Spectrometry (LC-MS), coupling the separation power of HPLC with the detection specificity of MS.
Step-by-Step Protocol:
-
System: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Sample Infusion: Infuse a diluted sample (approx. 10 µg/mL) of CICH from Protocol 1.1 into the ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
-
Analysis: The expected monoisotopic mass for the free base (C10H9ClN2O) is 208.04 g/mol .[10] The primary observed ion should correspond to the [M+H]⁺ adduct at approximately m/z 209.05.
Protocol 1.3: Solubility Determination for Biological Assays
Rationale: Accurate determination of solubility in aqueous buffers (especially DMSO concentration limits) is critical for designing dose-response experiments and avoiding compound precipitation in assays.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of CICH (e.g., 50 mM) in 100% DMSO.
-
Serial Dilution: Create a series of dilutions from the stock solution into a relevant aqueous biological buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the dilutions at room temperature for 1-2 hours with gentle agitation.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or turbidity.
-
Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples, collect the supernatant, and measure the concentration using a calibrated HPLC method. The highest concentration that remains clear is the kinetic solubility limit.
Data Summary: Physicochemical Properties
| Parameter | Expected Value | Method |
| CAS Number | 1159826-68-2[9][11] | - |
| Molecular Formula | C10H10Cl2N2O[9] | - |
| Molecular Weight | 245.11 g/mol [9] | - |
| Purity | ≥95% | HPLC |
| Identity ([M+H]⁺) | ~209.05 m/z | ESI-MS |
| Solubility | To be determined | Kinetic Solubility Assay |
Workflow for Physicochemical Characterization
Section 2: In Vitro Biological Evaluation: A Kinase Inhibition Case Study
Rationale: The isoxazole scaffold is a common feature in kinase inhibitors.[1][2] Therefore, a logical first step in characterizing a novel isoxazole-containing compound like CICH is to screen it against a representative kinase panel or a specific kinase of interest. This section provides a protocol for a generic in vitro kinase inhibition assay.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This protocol utilizes an ATP-depletion assay format (e.g., Kinase-Glo®). The amount of ATP consumed by a kinase is directly proportional to its activity. Inhibition of the kinase results in less ATP consumption, which is measured as a higher luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP at appropriate concentrations (typically at the Kₘ for ATP).
-
Compound Plating: In a 384-well white plate, perform a serial dilution of CICH (e.g., 11-point, 3-fold dilution starting from 100 µM) in kinase buffer. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to all wells. Add ATP to initiate the reaction.[12]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a commercial ATP detection reagent (like Kinase-Glo®) according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a luminescent signal.
-
Signal Measurement: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.[13]
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_background).
-
Plot % Inhibition versus the logarithm of CICH concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Kinase Signaling Pathway
Section 3: Cellular Activity Profiling
Following in vitro characterization, the next crucial step is to assess the compound's activity in a cellular context. This determines its ability to cross cell membranes and exert an effect, while also providing an initial assessment of cytotoxicity.
Protocol 3.1: Cell Viability & Cytotoxicity Assay
Rationale: This assay establishes the concentration range at which CICH affects cell viability. This is essential for interpreting results from target-specific assays and identifying a non-toxic concentration window for further experiments. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP as an indicator of metabolically active cells.[13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or MCF-7) in a 96-well, opaque-walled plate at a density of 5,000 cells/well. Incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with a serial dilution of CICH (similar to the kinase assay) for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[13][16]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15][16]
-
-
Signal Measurement: Record luminescence with a plate reader.
-
Data Analysis: Normalize the data and calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Protocol 3.2: Cellular Target Engagement via Western Blot
Rationale: If CICH shows activity in the in vitro kinase assay (Protocol 2.1), a Western blot can be used to determine if it engages its target inside the cell.[17][18] This is often measured by observing a change in the phosphorylation status of a downstream substrate of the target kinase.[18][19]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of CICH (at non-toxic levels determined in Protocol 3.1) for 1-2 hours. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase overnight at 4°C.[20]
-
Wash the membrane three times with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the signal using a digital imager or film.
-
Analysis: Re-probe the blot with an antibody for the total (unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates successful target engagement.
Cellular Assay Workflow
References
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CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
-
In vitro kinase assay. Martens, S. (2023). Protocols.io.
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
-
CellTiter-Glo Assay. Enserink, J. (2025). Oslo University Hospital Protocols.
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CellTiter-Glo® 2.0 Assay Quick Protocol. Promega Corporation.
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CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.
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A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Pharmaceutical Research.
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CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.
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In vitro NLK Kinase Assay. Moon, S., et al. (2017). Bio-protocol.
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
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Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2023). International Journal of Creative Research Thoughts.
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Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
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In vitro assay for cyclin-dependent kinase activity in yeast. Andrews, B., & Measday, V. (1998). CORE.
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In vitro kinase assay. Denic, V., & Yu, H. (2022). Bio-protocol.
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Application Note: Western Blot Analysis for Target Engagement of "Compound 13". BenchChem.
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In Vitro Kinase Assays. Revvity.
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Application Notes and Protocols: Western Blot for TTP607 Target Engagement. BenchChem.
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Western Blot Protocols and Recipes. Thermo Fisher Scientific.
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[3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. J&K Scientific.
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[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride. ChemShuttle.
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Western blot protocol. Abcam.
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Western Blotting Protocol. Proteintech Group.
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Drug Discovery with Novel Chemical Libraries. Medina-Franco, J. L. (2013). ResearchGate.
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C-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-methylamine hydrochloride. ChemicalBook.
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New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (2023). ChemRxiv.
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Novel Approach Assists in Locating Leads for Drug Discovery. (2006). Medindia.
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(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. Aladdin.
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[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine. ChemShuttle.
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(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride. ChemScene.
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Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. (2020). YouTube.
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3-(3-Chlorophenyl)-5-isoxazolemethanamine. Sunway Pharm Ltd.
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Principles of early drug discovery. Hughes, J. P., et al. (2011). British Journal of Pharmacology.
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(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine hydrochloride. BLDpharm.
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(3-(3-Methoxyphenyl)isoxazol-5-yl)methanamine hydrochloride. BLDpharm.
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(5-(3-Chlorophenyl)isoxazol-3-yl)methanamine. BLDpharm.
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Application Notes and Protocols: Derivatization of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride for Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and scientific insights for the derivatization of (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. This versatile building block, featuring a privileged isoxazole scaffold, offers a strategic starting point for the synthesis of novel compounds with potential therapeutic applications.
The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a five-membered heterocycle that is of significant interest in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a bioisostere for other functional groups, enhancing physicochemical properties such as metabolic stability and bioavailability. The inherent biological activities of isoxazole derivatives are broad, encompassing anti-inflammatory, antimicrobial, and anticancer properties.[1][2] (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride provides a readily available primary amine, which serves as a versatile handle for a variety of chemical transformations, making it an ideal starting material for the construction of diverse chemical libraries.[3]
Core Derivatization Methodologies
The primary amine of (3-(3-chlorophenyl)isoxazol-5-yl)methanamine is a nucleophilic center that can readily participate in a range of bond-forming reactions. This guide details three fundamental derivatization strategies: N-acylation, N-sulfonylation, and reductive amination.
N-Acylation: The Gateway to Amide Libraries
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functionalities to modulate a compound's properties.
This protocol details a robust method for the acylation of (3-(3-chlorophenyl)isoxazol-5-yl)methanamine using an acid chloride in the presence of a suitable base.
Materials:
-
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (3-(3-chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (1.0 equivalent) in anhydrous DCM (approximately 0.1 M concentration).
-
Liberation of the Free Amine: To the suspension, add triethylamine (2.2 equivalents) at room temperature. Stir the mixture until the solid dissolves completely, indicating the formation of the free amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-acylated product.
Scientific Rationale:
-
Base Selection: A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloride salt of the starting material, thereby generating the nucleophilic free amine. An excess is used to also quench the HCl byproduct formed during the acylation reaction.
-
Temperature Management: The initial cooling to 0 °C is a critical step to control the exothermic nature of the acylation reaction, thus minimizing the formation of potential side products.
-
Workup Strategy: The aqueous NaHCO₃ wash is employed to remove any remaining unreacted acid chloride and the triethylamine hydrochloride salt.
Illustrative Data:
| Entry | Acid Chloride | Reaction Time | Yield (%) |
| 1 | Benzoyl Chloride | 3 h | >90 |
| 2 | Acetyl Chloride | 2 h | >95 |
| 3 | Cyclopropanecarbonyl Chloride | 4 h | >85 |
Table 1: Representative yields for the N-acylation of (3-(3-chlorophenyl)isoxazol-5-yl)methanamine.
Workflow Visualization:
Sources
Application Notes and Protocols for Cell-Based Assays with (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This document provides a comprehensive guide for the initial cell-based characterization of a novel isoxazole derivative, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. The protocols detailed herein are designed to establish a foundational understanding of the compound's cytotoxic and potential apoptotic effects on relevant cancer cell lines. Furthermore, we propose a strategic workflow to investigate a plausible mechanism of action based on the known pharmacology of related isoxazole compounds.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this and similar novel chemical entities.
Introduction: The Isoxazole Scaffold in Drug Discovery
Isoxazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in pharmaceutical research.[2][8] Their versatile structure allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[2][4] Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents, acting through various mechanisms such as the inhibition of histone deacetylases (HDAC), disruption of tubulin polymerization, and modulation of key signaling pathways.[3][9] Additionally, some isoxazole-based compounds have been identified as potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, indicating their potential in neurological disorders.[5][6][10]
Given the limited specific literature on (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a systematic in vitro evaluation is paramount to elucidating its biological activity. This application note provides a robust framework for its initial characterization, focusing on assays that are fundamental to early-stage drug discovery.
Compound Handling and Stock Solution Preparation
Consistent and accurate results begin with proper handling and preparation of the test compound.
2.1. Storage and Stability:
-
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride should be stored as a crystalline solid at -20°C, protected from light and moisture.
-
For short-term storage (up to one week), a concentrated stock solution in an appropriate solvent can be stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
2.2. Solvent Selection and Stock Solution Preparation (10 mM):
-
Solubility Testing: Before preparing a high-concentration stock, it is crucial to determine the optimal solvent. Test solubility in sterile DMSO, ethanol, and PBS. Based on the chemical structure, DMSO is the most likely suitable solvent.
-
Protocol for 10 mM Stock Solution in DMSO:
-
Allow the vial of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (MW: 245.10 g/mol ) to equilibrate to room temperature before opening.
-
Aseptically weigh out 2.45 mg of the compound and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile, light-protecting tubes and store at -20°C.
-
Cell Line Selection and Maintenance
The choice of cell lines is critical for assessing both the efficacy and the potential selectivity of the compound. We recommend a panel that includes both cancer and non-cancerous cell lines.
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line.
-
PC-3 (Prostate Cancer): An androgen-insensitive prostate cancer cell line.[8]
-
HeLa (Cervical Adenocarcinoma): A widely used, robust cancer cell line.[11]
-
B16F1 (Melanoma): A murine melanoma cell line, useful for initial in vitro screening.[11]
-
-
Non-Cancerous Cell Line:
-
HEK293T (Human Embryonic Kidney): Often used as a control for general cytotoxicity.[11]
-
All cell lines should be cultured in their recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Determination of Cytotoxicity by MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.
4.1. Principle: The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
4.2. Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM stock solution of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in complete growth medium. A common starting range is 100 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate for 48-72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor the plate for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
4.3. Data Analysis and Presentation:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Table 1: Hypothetical IC50 Values for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| PC-3 | Prostate Cancer | 12.2 |
| HeLa | Cervical Adenocarcinoma | 7.9 |
| B16F1 | Murine Melanoma | 5.4 |
| HEK293T | Human Embryonic Kidney | > 50 |
Protocol 2: Assessment of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, a caspase activity assay can be performed. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.
5.1. Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis via caspase activity.
5.2. Step-by-Step Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Seeding: Follow step 4.2.1, typically in a white-walled 96-well plate suitable for luminescence assays.
-
Compound Treatment:
-
Treat cells with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubate for a shorter period than the cytotoxicity assay (e.g., 24 hours) to capture early apoptotic events.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
5.3. Data Analysis:
-
A significant increase in luminescence in compound-treated wells compared to the vehicle control indicates the induction of apoptosis.
-
Data can be presented as fold-change in caspase activity relative to the vehicle control.
Investigating a Plausible Mechanism of Action
The isoxazole core is present in known AMPA receptor antagonists.[5][6][10] Excessive glutamate signaling can promote the proliferation of certain tumor types, such as glioma.[12] Therefore, a plausible hypothesis is that (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride may exert its anticancer effects by modulating glutamate signaling.
6.1. Proposed Signaling Pathway
Caption: Hypothetical antagonism of the AMPA receptor.
6.2. Experimental Approach for Hypothesis Testing: A multi-pronged approach would be necessary to validate this hypothesis. A starting point could be to measure the compound's effect on glutamate release from cancer cells.
Protocol Outline: Glutamate Release Assay
-
Culture a relevant cell line (e.g., a glioblastoma cell line known to release glutamate) to near confluency.
-
Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution).
-
Treat the cells with (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride at various concentrations for a defined period.
-
Collect the supernatant.
-
Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit).
-
A decrease in extracellular glutamate in the presence of the compound could suggest a modulatory effect on glutamate release or uptake, warranting further investigation into direct receptor binding.
Conclusion and Future Directions
This application note provides a foundational set of protocols for the initial characterization of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. The described assays will establish its cytotoxic potency, provide insights into its mode of cell killing (apoptosis), and offer a starting point for mechanistic investigations. Based on the initial findings, further studies could include cell cycle analysis, Western blotting for key signaling proteins, and direct binding assays to confirm its molecular target.
References
-
In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists in Rat Hippocampal Neurones and Cultured Mouse Cortical Neurones. PubMed. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]
-
AMPA receptor antagonists. PubMed. Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]
-
Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available at: [Link]
-
AMPA receptor antagonists. ResearchGate. Available at: [Link]
-
AMPA receptor antagonist perampanel affects glioblastoma cell growth and glutamate release in vitro. PLOS ONE. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Welcome to the technical support center for the synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges encountered during the key transformations, providing evidence-based solutions and detailed protocols to improve your yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a sequential process that typically involves three core steps:
-
1,3-Dipolar Cycloaddition: Formation of the isoxazole ring. This is the cornerstone of the synthesis, where 3-chlorobenzaldoxime is converted in situ to a nitrile oxide, which then reacts with a propargyl derivative.
-
Functional Group Transformation: Conversion of the C5-substituent (often a hydroxymethyl or nitrile group) to the required aminomethyl group.
-
Salt Formation: Conversion of the free base to the stable hydrochloride salt for improved handling and solubility.
The primary challenges that researchers face are often low yields in the cycloaddition step due to side reactions, and incomplete conversion or over-reduction in the reduction step. This guide will systematically address these issues.
Caption: Troubleshooting workflow for low cycloaddition yield.
Step 2: Formation of the Aminomethyl Group
The strategy for this step depends on the intermediate synthesized in the cycloaddition. Common precursors are (3-(3-chlorophenyl)isoxazol-5-yl)methanol or 3-(3-chlorophenyl)isoxazole-5-carbonitrile. [1] Q3: I am reducing a nitrile intermediate (3-(3-chlorophenyl)isoxazole-5-carbonitrile) to the amine, but my yield is poor and I see multiple products. What is happening?
A3: The isoxazole ring's N-O bond is susceptible to cleavage under certain reductive conditions, which is a common cause of failure in this step. [2]
-
Problem: Strong reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation with Pd/C can cleave the isoxazole ring, leading to a complex mixture of byproducts instead of the desired amine. [2][3]* Solution: Use milder and more selective reducing agents. Borane complexes (e.g., BH₃·THF, BH₃·DMS) or Nickel(II) chloride/Sodium borohydride systems are known to be effective for reducing nitriles without cleaving the isoxazole ring. [4]The reaction temperature should be carefully controlled, starting at 0 °C and allowing it to slowly warm to room temperature.
Q4: I am starting from the alcohol intermediate ((3-(3-chlorophenyl)isoxazol-5-yl)methanol). What is the best way to convert it to the amine?
A4: This is a two-step process that generally provides a cleaner transformation than nitrile reduction.
-
Activation of the Alcohol: Convert the primary alcohol into a better leaving group. A common and effective method is to react it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form the corresponding mesylate or tosylate.
-
Nucleophilic Substitution: The resulting mesylate/tosylate is a potent electrophile. It can be displaced with an amine source. For the primary amine, a Gabriel synthesis approach using potassium phthalimide followed by deprotection with hydrazine is a classic and high-yielding route. Alternatively, direct displacement with sodium azide followed by reduction (e.g., with triphenylphosphine/water or H₂/Pd/C, though conditions must be mild) can also be effective.
III. Optimized Experimental Protocols
Protocol 1: Optimized 1,3-Dipolar Cycloaddition
This protocol focuses on minimizing dimerization.
-
To a stirred solution of 3-chlorobenzaldoxime (1.0 eq) and propargyl alcohol (1.3 eq) in THF (10 mL/g of oxime) at 0 °C, add triethylamine (1.1 eq).
-
Prepare a solution of N-chlorosuccinimide (NCS) (1.05 eq) in THF (5 mL/g of NCS).
-
Add the NCS solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. [2]6. Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (3-(3-chlorophenyl)isoxazol-5-yl)methanol by flash column chromatography.
Protocol 2: Reduction of Isoxazole-5-carbonitrile
This protocol uses a milder reducing agent to preserve the isoxazole ring.
-
Dissolve 3-(3-chlorophenyl)isoxazole-5-carbonitrile (1.0 eq) in anhydrous THF (20 mL/g).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add Borane-THF complex (1.0 M solution in THF, 2.5-3.0 eq) via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl.
-
Stir for 30 minutes, then basify the mixture with 2 M NaOH until pH > 10.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the amine free base.
IV. Comparative Data
The choice of methodology can significantly impact the final yield. The table below summarizes typical yield ranges for the key transformations based on literature precedent.
| Step | Method | Key Reagents | Typical Yield | Reference Insight |
| Cycloaddition | In situ Nitrile Oxide Generation | 3-chlorobenzaldoxime, NCS, Propargyl alcohol | 65-80% | Slow addition is critical to prevent dimerization. [2][5] |
| Amine Formation | Nitrile Reduction (Borane) | Isoxazole-5-carbonitrile, BH₃·THF | 70-85% | Milder conditions prevent N-O bond cleavage. |
| Amine Formation | Alcohol Substitution (Gabriel) | Isoxazole-5-methanol, MsCl, K-Phthalimide, Hydrazine | 75-90% (2 steps) | Generally higher yielding and cleaner than nitrile reduction. |
| Amine Formation | Nitrile Reduction (H₂/Pd/C) | Isoxazole-5-carbonitrile, H₂, Pd/C | <40% (variable) | High risk of isoxazole ring cleavage. [2] |
V. References
-
Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (2020). ChemPlusChem, 85(10), 2252-2271. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (2022). Molecules, 27(21), 7215. [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. Retrieved January 18, 2026, from [Link]
-
[3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules, 27(19), 6596. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1238. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (2014). Chemical Science Review and Letters, 3(12), 855-869. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(2), 269. [Link]
-
1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5-disubstituted-3H-pyrazol-3-ones. (2007). E-Journal of Chemistry, 4(1), 59-64. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers in Chemistry, 8, 173. [Link]
-
Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. (2013). Organic letters, 15(19), 5000-5003. [Link]
-
An unexpected transformation by reduction of isoxazolines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2023). Biological and Molecular Chemistry, 1(1), 118-126. [Link]
-
Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004). Google Patents.
-
One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. (2017). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 102-108. [Link]
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (2023). Molecules, 28(21), 7393. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry, 22(15), 2969-2973. [Link]
-
A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2013). Journal of the Korean Chemical Society, 57(4), 509-512. [Link]
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. (2022). Molbank, 2022(4), M1502. [Link]
Sources
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride stability and degradation issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. Here, we address common questions and concerns regarding its stability and degradation, providing insights based on established chemical principles and data from related isoxazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride?
For long-term stability, it is recommended to store (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend refrigeration at 2-8°C.[2] Avoid exposure to moisture and light to minimize potential degradation.
Q2: I'm observing variability in my experimental results. Could the stability of my compound in solution be a factor?
A: Absolutely. The stability of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in solution can be influenced by several factors, including pH, temperature, and the presence of other reactive species. The isoxazole ring, a core feature of this molecule, can be susceptible to cleavage under certain conditions. For instance, studies on other isoxazole-containing compounds have shown that the ring can be opened under basic conditions, with the rate of degradation increasing with temperature.[3] It is crucial to prepare solutions fresh and consider the pH of your experimental system.
Q3: What are the likely degradation pathways for this compound?
A: While specific degradation studies on (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride are not extensively published, we can infer potential degradation pathways based on its chemical structure and general knowledge of pharmaceutical degradation.[4][5][6][7][8] Key areas of susceptibility include:
-
Hydrolysis: The isoxazole ring may be susceptible to both acid and base-catalyzed hydrolysis. Basic conditions, in particular, have been shown to promote the opening of the isoxazole ring in related structures.[3] The primary amine group can also be reactive.
-
Oxidation: The methanamine group is a potential site for oxidation. Amines can be susceptible to oxidation, leading to the formation of various degradation products.[5]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is a common practice in forced degradation studies to evaluate the photosensitivity of a drug substance.[4]
Below is a diagram illustrating the potential degradation points on the molecule.
Caption: Potential degradation pathways for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Troubleshooting Guide
This section provides guidance on how to investigate and address stability-related issues you may be encountering in your experiments.
Issue 1: Inconsistent Potency or Activity in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare fresh stock solutions for each experiment. 2. Evaluate different solvents. Consider the pH and potential reactivity of the solvent. 3. Store stock solutions appropriately. If not used immediately, store at low temperatures (e.g., -20°C or -80°C) and protect from light. 4. Perform a simple stability check. Analyze an aliquot of your stock solution by HPLC or LC-MS at the beginning and end of your experiment to check for the appearance of degradation peaks. |
| Degradation in assay buffer | 1. Assess the pH of your assay buffer. If it is basic, consider if the isoxazole ring could be degrading during the assay incubation time.[3] 2. Minimize incubation times where possible. 3. Run a time-course experiment. Analyze samples at different time points during your assay to monitor the stability of the compound under your specific assay conditions. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| Sample degradation during preparation or analysis | 1. Control temperature. Keep sample vials cool in the autosampler. 2. Use a suitable mobile phase. Ensure the pH of the mobile phase is compatible with the compound's stability. 3. Protect from light. Use amber vials or cover the autosampler to prevent photodegradation. |
| Forced degradation | If you suspect degradation, you can perform a forced degradation study to intentionally generate and identify potential degradation products.[4][5][6][7][8] This can help in developing a stability-indicating analytical method. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7][8]
Objective: To identify potential degradation products of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride under various stress conditions.
Materials:
-
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear vial to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a specified duration.
-
-
Analysis:
-
At each time point, take an aliquot of the stressed sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples by HPLC or LC-MS. Use a non-stressed sample as a control.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
-
McManus, O. B., et al. (2006). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 34(6), 976-981. [Link]
-
Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology. [Link]
-
Khan, I., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18237. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
J&K Scientific. (n.d.). [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. Retrieved from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs–A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
-
Kumar, S., & Singh, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(2), 57-67. [Link]
-
Li, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Anila Kumari, V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 322-330. [Link]
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- 1. chemicalbook.com [chemicalbook.com]
- 2. [3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride; CAS No.: 1159826-68-2 [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride derivatives
An in-depth guide to navigating the complexities of synthesizing (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride and its derivatives.
Technical Support Center: Synthesis and Optimization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride derivatives. It is structured as a series of troubleshooting questions and answers, supplemented with detailed protocols and expert insights to address common challenges encountered in the laboratory.
Synthetic Strategy Overview
The synthesis of the target compound is a multi-step process, each with its own set of challenges. A typical and robust synthetic pathway involves three main stages: construction of the isoxazole core, functionalization of the C5-position to introduce a reactive handle, conversion to the primary amine, and final salt formation. Understanding the interplay between these stages is critical for overall success.
Troubleshooting Guide & FAQs
This section directly addresses common issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Section 1: Isoxazole Ring Formation
Question: My isoxazole synthesis is resulting in a low or non-existent yield. What are the likely causes and how can I fix it?
Answer: Low yields in isoxazole synthesis are a frequent problem and can originate from issues with starting materials, reaction conditions, or intermediate stability.[1][2] A systematic approach is best for troubleshooting.
-
Causality & Rationale: The formation of the isoxazole ring, often via methods like the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is sensitive to pH, temperature, and solvent.[3] Harsh conditions can lead to product decomposition, while inefficient conditions result in poor conversion.[2]
-
Troubleshooting Steps:
-
Starting Material Integrity: Verify the purity of your 1,3-dicarbonyl precursor and hydroxylamine hydrochloride. The 1,3-dicarbonyl can exist in keto-enol tautomeric forms, which may affect reactivity.[1]
-
pH Control: The reaction is often pH-sensitive. If starting with a 1,3-dicarbonyl and hydroxylamine hydrochloride, the reaction is typically run in a solvent like ethanol. Sometimes, adding a mild base can be beneficial, but strong bases can promote side reactions or even ring-opening of the isoxazole product.[1]
-
Temperature and Reaction Time: While heating is often necessary, excessive temperatures or prolonged reaction times can degrade the isoxazole ring.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Alternative Energy Sources: Consider using microwave irradiation or ultrasound-assisted synthesis. These methods can dramatically reduce reaction times from hours to minutes and often increase yields by providing localized, efficient energy transfer.[2][4]
-
Question: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer: Regioisomer formation is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Selectivity is governed by a delicate balance of steric and electronic factors.
-
Causality & Rationale: In the reaction with hydroxylamine, either of the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl can react first with the nitrogen atom, leading to two possible isomeric products.
-
Strategies for Improving Regioselectivity:
-
Modify Reaction Conditions: Systematically screen solvents and adjust the pH. Acidic conditions can sometimes favor one isomer over the other.[1]
-
Use Pre-activated Substrates: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative can provide better regiochemical control during the subsequent reaction with hydroxylamine.[1]
-
Purification: If regioselectivity cannot be perfected, focus on purification. Column chromatography is the most common method.[1] A systematic screening of solvent systems on TLC is crucial. In difficult cases, preparative HPLC or crystallization may be necessary.[1][5]
-
Section 2: C5-Position Functionalization
Question: I am having trouble converting the 5-methyl group to a 5-chloromethyl or 5-bromomethyl group. The reaction is either incomplete or produces multiple byproducts.
Answer: Halogenation of the methyl group on the isoxazole ring, typically via a free-radical mechanism using N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), requires careful optimization of the initiator and reaction conditions.
-
Causality & Rationale: This reaction proceeds via a radical chain mechanism. Inconsistent initiation, incorrect stoichiometry of the halogen source, or inappropriate solvent choice can lead to incomplete reaction or over-halogenation (di- or tri-halogenated products).
-
Optimization Parameters:
-
Radical Initiator: Use a reliable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The amount should be catalytic (typically 1-10 mol%).
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is classic, but due to toxicity, less hazardous alternatives like chlorobenzene or acetonitrile are often preferred.
-
Light Source: The reaction is often initiated by UV light. Ensure your reaction vessel is transparent to the appropriate wavelength and that the light source is consistent.
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of NCS or NBS to drive the reaction to completion, but avoid a large excess to minimize di-halogenation. Monitor closely by TLC or GC-MS.
-
| Parameter | Recommended Starting Point | Rationale |
| Halogen Source | NBS or NCS (1.1 eq.) | Provides a consistent, low concentration of Br₂ or Cl₂ radicals. |
| Initiator | AIBN (5 mol%) | Decomposes cleanly at a predictable rate (typically ~60-80 °C). |
| Solvent | Acetonitrile or Chlorobenzene | Inert solvents that can sustain radical chains. |
| Temperature | 60-80 °C (Reflux) | Sufficient to initiate AIBN decomposition. |
| Monitoring | TLC or GC-MS | Essential to stop the reaction before significant side products form. |
Section 3: Introduction of the Amine Group
Question: The final amination step using the 5-(chloromethyl) intermediate is giving low yields. What is the most reliable method to form the primary amine?
Answer: Direct amination of the 5-(chloromethyl)isoxazole with ammonia can be problematic due to over-alkylation, where the product amine reacts further with the starting material.[6] The Gabriel Synthesis is a far more robust and reliable method for preparing primary amines from primary alkyl halides.[7][8][9]
-
Causality & Rationale: The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[10] The phthalimide anion is an excellent nucleophile that attacks the alkyl halide in an SN2 reaction.[6][9] Critically, the resulting N-alkylphthalimide is no longer nucleophilic because the nitrogen lone pair is delocalized by the two adjacent carbonyl groups, thus preventing the over-alkylation side reaction.[6][10] The primary amine is then liberated in a separate deprotection step.
-
Key Steps & Optimization:
-
Alkylation: The reaction between 5-(chloromethyl)-3-(3-chlorophenyl)isoxazole and potassium phthalimide is typically performed in a polar aprotic solvent like DMF. Ensure all reagents are dry, as water can hydrolyze the phthalimide.
-
Deprotection (Hydrazinolysis): The most common method for cleaving the N-alkylphthalimide is by reacting it with hydrazine (N₂H₄) in a protic solvent like ethanol.[6] This proceeds via the Ing–Manske procedure and produces the desired primary amine along with a phthalhydrazide precipitate, which can be filtered off.[7] Acidic hydrolysis is an alternative but can be harsh and may cleave the isoxazole ring.[8][9]
-
Section 4: Hydrochloride Salt Formation and Purification
Question: When I try to form the hydrochloride salt, my product oils out or forms a sticky solid that is difficult to handle and purify. How can I obtain a crystalline solid?
Answer: The formation of a clean, crystalline hydrochloride salt depends heavily on the solvent system, the method of HCl addition, and the removal of impurities.[11] Amine salts are ionic compounds and require conditions that favor crystal lattice formation over amorphous precipitation.[12]
-
Causality & Rationale: The free amine is a nonpolar organic molecule, while the hydrochloride salt is a highly polar, ionic species. A sudden, drastic change in polarity by adding aqueous HCl can cause the product to crash out of solution as an amorphous oil. The presence of water is often detrimental to crystallization.[13]
-
Protocol for Crystalline Salt Formation:
-
Purify the Free Base: Before salt formation, ensure the free amine is as pure as possible. Purify it via column chromatography.
-
Choose an Anhydrous System: Dissolve the purified free amine in a suitable anhydrous solvent. Common choices include diethyl ether, methanol, isopropanol (IPA), or ethyl acetate.
-
Use Anhydrous HCl: Do NOT use aqueous HCl. Instead, use a solution of HCl gas dissolved in an organic solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane. These are commercially available.
-
Slow Addition at Low Temperature: Cool the solution of the free amine (e.g., to 0 °C) in an ice bath. Add the HCl solution dropwise with vigorous stirring. This controlled addition allows for ordered crystal growth.
-
Crystallization: Once the addition is complete, you may need to scratch the inside of the flask with a glass rod to induce crystallization. Allowing the solution to stand at a low temperature (e.g., 4 °C) for several hours can also promote the growth of larger crystals.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities, and dry under high vacuum.
-
| Problem | Potential Cause | Recommended Solution |
| Product Oils Out | Solvent polarity is too low; HCl addition is too fast. | Use a slightly more polar solvent (e.g., IPA/Ether mixture). Add HCl solution slowly at 0 °C. |
| Salt is Hygroscopic | Residual water or solvent. | Ensure all reagents and solvents are anhydrous. Dry the final product thoroughly under high vacuum. |
| Low Purity | Impurities in the free base co-precipitate. | Purify the free amine by column chromatography before salt formation. |
| No Precipitation | Salt is too soluble in the chosen solvent. | Add a less polar co-solvent (an "anti-solvent") like hexane or ether dropwise to the solution to reduce solubility and induce precipitation.[13] |
Detailed Experimental Protocols
Protocol 1: Gabriel Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine
This protocol assumes the successful synthesis of 5-(chloromethyl)-3-(3-chlorophenyl)isoxazole.
-
Alkylation:
-
To a solution of 5-(chloromethyl)-3-(3-chlorophenyl)isoxazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add potassium phthalimide (1.2 eq.).
-
Stir the mixture at 60-70 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate/Hexanes) until the starting alkyl chloride is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate (N-((3-(3-Chlorophenyl)isoxazol-5-yl)methyl)phthalimide) by vacuum filtration, wash with water, and dry. This intermediate can be used in the next step without further purification if it appears clean by TLC.
-
-
Hydrazinolysis (Deprotection):
-
Suspend the crude N-alkylphthalimide intermediate (1.0 eq.) in ethanol (approx. 0.2 M).
-
Add hydrazine monohydrate (2.0-3.0 eq.) to the suspension.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) should form.
-
Monitor the reaction by TLC until the starting phthalimide is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine, which can be purified by column chromatography or directly converted to the hydrochloride salt.
-
References
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025). Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]
-
Nanobiomaterials in Medical and Health Science. Construction of Isoxazole ring: An Overview. (2024). Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of isoxazole derivatives. Available from: [Link]
-
CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Available from: [Link]
-
American Fuel & Petrochemical Manufacturers. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Available from: [Link]
-
NIH. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]
-
American Fuel & Petrochemical Manufacturers. How do you detect that amine salts are forming and causing corrosion?. Available from: [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2018). Available from: [Link]
-
NIH. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Available from: [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Available from: [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Available from: [Link]
-
ResearchGate. Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (1995). Available from: [Link]
-
YouTube. Amine and HCl - salt formation reaction. (2022). Available from: [Link]
-
Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Available from: [Link]
-
Sciencemadness.org. Isolation of primary amines as HCL salt problem. (2006). Available from: [Link]
-
ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: [Link]
- Google Patents. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Available from: [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Available from: [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link]
-
ResearchGate. An unexpected transformation by reduction of isoxazolines. (2005). Available from: [Link]
-
NIH. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available from: [Link]
-
RSC Publishing. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). Available from: [Link]
-
ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (2012). Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. orgosolver.com [orgosolver.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in cell culture
Welcome to the technical support center for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the integrity and success of your research.
Introduction to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a synthetic organic compound belonging to the isoxazole class.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological activities and are of interest in medicinal chemistry and drug discovery.[3][4] As with any experimental compound, its successful application in cell culture requires careful attention to its physicochemical properties and potential interactions with biological systems.
This guide will walk you through common issues encountered when working with small molecules in cell culture, providing a framework for systematic troubleshooting.
Frequently Asked Questions (FAQs)
1. What are the basic properties of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride that I should be aware of?
Understanding the fundamental properties of the compound is the first step in troubleshooting.
| Property | Value | Source |
| CAS Number | 1159826-68-2 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | [5][6] |
| Molecular Weight | 245.11 g/mol | [5][6] |
| Purity | Typically ≥95% | [5][6][7] |
| Storage | 2-8°C | [5] |
Note: Always refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific information.
2. How should I prepare a stock solution of this compound?
Proper preparation of a stock solution is critical to avoid solubility and stability issues.
-
Q: What solvent should I use?
-
A: The hydrochloride salt form of this compound suggests it may have good solubility in aqueous solutions. However, for high-concentration stock solutions, organic solvents are often preferred. Start with sterile dimethyl sulfoxide (DMSO) or ethanol. Always consult the supplier's datasheet for any specific recommendations. If no information is available, perform a small-scale solubility test.
-
-
Q: What is a recommended stock concentration?
-
A: A common starting point for a stock solution is 10 mM. This provides a concentrated stock that can be easily diluted to the desired final concentration in your cell culture medium, minimizing the final concentration of the solvent.
-
-
Q: How should I store the stock solution?
-
A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stability of the compound in solution is not well-documented, so it is best to prepare fresh dilutions for each experiment.
-
3. I'm seeing a precipitate in my cell culture medium after adding the compound. What should I do?
Precipitation is a common issue when adding a small molecule to a complex solution like cell culture medium.
-
Q: Why is the compound precipitating?
-
A: Precipitation can occur if the final concentration of the compound exceeds its solubility in the medium.[8] This can be exacerbated by the presence of salts and proteins in the medium. The solvent used for the stock solution can also play a role; a high final concentration of an organic solvent can cause both the compound and media components to precipitate.
-
-
Q: How can I prevent precipitation?
-
A:
-
Reduce the final concentration: The compound may not be soluble at the concentration you are using. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Check the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically less than 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[9]
-
Pre-warm the medium: Add the compound to pre-warmed medium and mix gently but thoroughly.
-
pH adjustment: The hydrochloride salt may slightly lower the pH of your medium. While usually buffered, significant pH changes can affect both the compound's solubility and cell health.[8] Ensure your medium remains at the correct pH.
-
-
Below is a workflow for troubleshooting precipitation issues:
Caption: Troubleshooting workflow for precipitation in cell culture medium.
Troubleshooting Guide
Issue 1: Poor Cell Viability or Unexpected Cytotoxicity
You observe a significant decrease in cell viability, even at low concentrations of the compound.
Possible Causes:
-
Inherent Cytotoxicity: The compound may be cytotoxic to your specific cell line at the concentrations tested.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.
-
Contamination: The stock solution or the compound itself may be contaminated.
-
pH Shift: The addition of the hydrochloride salt may have altered the pH of the medium, stressing the cells.[8]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Protocol:
-
Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in fresh, pre-warmed medium.
-
Treat the cells with a range of concentrations of the compound. Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
-
Interpretation: This will help you determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration range for your experiments.
-
-
Validate Solvent Tolerance:
-
Run a parallel experiment with varying concentrations of your solvent (e.g., DMSO from 0.1% to 2.0%) to determine the maximum concentration your cells can tolerate without a significant loss in viability.
-
-
Check for Contamination:
-
Visually inspect your stock solution for any signs of precipitation or microbial growth.
-
If you suspect contamination, filter-sterilize your stock solution using a 0.22 µm syringe filter that is compatible with your solvent.
-
-
Monitor Media pH:
-
After adding the compound to your medium, check the pH to ensure it is within the optimal range for your cells.
-
Issue 2: Inconsistent or Non-reproducible Results
You are observing high variability between replicate wells or experiments.
Possible Causes:
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final medium, leading to inconsistent concentrations.
-
Compound Instability: The compound may be degrading in the stock solution or under incubation conditions.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration.
-
Cell Culture Variability: Issues such as inconsistent cell seeding density or passage number can contribute to variability.[9]
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
Vortex the stock solution thoroughly before each use.
-
When diluting into the final medium, mix well by gentle inversion or pipetting.
-
-
Assess Compound Stability:
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Refine Experimental Technique:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure a uniform single-cell suspension when seeding plates to achieve consistent cell numbers in each well.
-
Use cells within a consistent passage number range for all experiments.
-
The following diagram illustrates a decision-making process for addressing inconsistent results:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 3: Suspected Off-Target Effects
You observe a cellular phenotype that is unexpected or difficult to rationalize based on the presumed mechanism of action of isoxazole-containing compounds.
Possible Causes:
-
Compound Specificity: Small molecules can often interact with multiple targets within a cell, leading to off-target effects.[10][11]
-
Metabolite Activity: The compound may be metabolized by the cells into a different molecule with its own biological activity.
Troubleshooting Steps:
-
Use a Structurally Similar but Inactive Control:
-
If available, use a close structural analog of the compound that is known to be inactive. This can help to distinguish between a specific effect of the compound and a non-specific effect of the chemical scaffold.
-
-
Phenotypic Rescue Experiments:
-
If you are proposing that your compound inhibits a specific pathway, attempt to "rescue" the phenotype by adding a downstream component of that pathway.
-
-
Orthogonal Approaches:
References
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Troubleshooting guide for cell culture. PromoCell. Available at: [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Troubleshooting Guide for Cell Culture Contamination. Corning. Available at: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Available at: [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. Available at: [Link]
-
Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. PubMed. Available at: [Link]
-
Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. Available at: [Link]
-
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available at: [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride; CAS No.: 1159826-68-2 [chemshuttle.com]
- 6. (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride - CAS:1159826-68-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride - CAS:1159826-68-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 8. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Welcome to the technical support guide for the synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we dissect the causality behind experimental outcomes and provide field-proven troubleshooting strategies to ensure a robust and reproducible process.
Section 1: Synthesis Overview and Critical Control Points
The synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is typically achieved through a sequence involving the formation of the isoxazole core, followed by functional group manipulation to install the aminomethyl group, and concluding with salt formation. A common and efficient route begins with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by the reduction of a nitrile or oxime intermediate.
Each stage presents unique challenges. Proactive monitoring through in-process controls (IPCs) like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is critical for early detection of side reactions and for making informed decisions to optimize the reaction conditions.
Below is a diagram illustrating the primary synthetic pathway and the key stages where side reactions commonly emerge.
Technical Support Center: Synthesis and Purification of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis and purification of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to help you achieve high purity for this important isoxazole derivative.
Introduction
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a key building block in medicinal chemistry, with the isoxazole scaffold being present in numerous biologically active compounds. The synthesis of this molecule, while conceptually straightforward, can present challenges in achieving high purity. Common issues include the formation of regioisomers, unwanted byproducts, and difficulties in removing starting materials. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven techniques.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in a question-and-answer format.
Question 1: My reaction to form the isoxazole ring is giving a low yield and multiple spots on TLC. What are the likely causes and how can I fix this?
Answer: Low yields and multiple products in isoxazole synthesis often point to several potential issues. A common route to this compound involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne.
-
Side Reactions of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations. To minimize this, the nitrile oxide should be generated slowly in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent (e.g., sodium hypochlorite) to a mixture of the aldoxime and the alkyne.[1][2]
-
Regioisomer Formation: If an unsymmetrical alkyne is used, the formation of two different regioisomers is possible. For the synthesis of a 5-substituted isoxazole, propargyl alcohol or a related derivative is a common starting material. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors. Ensuring precise control over reaction conditions (temperature, solvent, and rate of addition) can favor the desired isomer.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress by TLC. If the starting materials are still present after an extended period, you may need to adjust the reaction temperature or use a more efficient oxidizing agent for the generation of the nitrile oxide.
Question 2: I am having difficulty purifying the crude isoxazole free base by column chromatography. What are some common pitfalls and how can I improve my separation?
Answer: Column chromatography of isoxazole derivatives can be challenging due to the similar polarities of the product and certain impurities.
-
Choosing the Right Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Use TLC to find a solvent system that gives good separation between your product and the impurities. For amine-containing compounds, tailing on silica gel is a common issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, it may not be optimal for all separations. If you are struggling with separation on silica, consider using neutral alumina, which can be less acidic and may provide a different selectivity.
-
Product Instability: The isoxazole ring can be sensitive to strongly acidic or basic conditions. While a small amount of triethylamine is often beneficial, avoid strongly acidic or basic eluents that could cause ring-opening or other degradation reactions.
Question 3: My final (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride product is an oil or a sticky solid and won't crystallize. What can I do?
Answer: The inability of an amine hydrochloride salt to crystallize is often due to the presence of impurities or residual solvent.
-
Purity of the Free Base: Ensure that the free amine is of high purity before forming the hydrochloride salt. Any impurities in the free base will be carried over and can inhibit crystallization. If necessary, repurify the free base by column chromatography.
-
Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar protic solvents are often a good starting point. Here are some options to try:
-
Alcohols: Ethanol or isopropanol are excellent choices. Dissolve the crude salt in a minimal amount of the hot alcohol and allow it to cool slowly.
-
Mixed Solvent Systems: If the salt is too soluble in alcohols, you can use a mixed solvent system. Dissolve the salt in a minimal amount of a good solvent (like ethanol or methanol) and then slowly add a poor solvent (like diethyl ether or hexanes) at room temperature or while warm until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
-
-
Removal of Water: The presence of water can sometimes prevent crystallization. Ensure your solvents are dry and that the free base is anhydrous before adding HCl. If the hydrochloride salt was prepared in an aqueous medium, it may be necessary to remove all water by azeotropic distillation with a solvent like toluene before attempting recrystallization.[3]
Question 4: How can I confirm the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity of your (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A pure sample should give a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. For (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, you would expect to see characteristic signals for the aromatic protons, the isoxazole proton, and the methylene protons adjacent to the amine.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bonds of the ammonium salt and the C=N bond of the isoxazole ring.
Experimental Protocols
Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine (Free Base)
This protocol is a representative synthesis based on common methods for preparing 3,5-disubstituted isoxazoles.
Step 1: Synthesis of 3-Chlorobenzaldoxime
-
To a solution of 3-chlorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-chlorobenzaldoxime, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition to form (3-(3-Chlorophenyl)isoxazol-5-yl)methanol
-
In a round-bottom flask, dissolve the 3-chlorobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hypochlorite (household bleach, ~5-6%) dropwise to the stirred reaction mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield pure (3-(3-Chlorophenyl)isoxazol-5-yl)methanol.
Step 3: Conversion to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine
This step can be achieved through a variety of methods, including a Mitsunobu reaction followed by deprotection, or conversion of the alcohol to a halide followed by substitution with an amine equivalent (e.g., azide followed by reduction, or phthalimide followed by hydrazinolysis). A common route is via the corresponding mesylate or tosylate.
-
Dissolve (3-(3-Chlorophenyl)isoxazol-5-yl)methanol (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in a polar aprotic solvent like DMF and add sodium azide (2 equivalents).
-
Heat the reaction to 60-80 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Dissolve the crude azide in THF/water and add triphenylphosphine (1.2 equivalents). Stir at room temperature until the evolution of nitrogen ceases.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, eluting with a gradient of DCM/methanol, possibly with a small amount of triethylamine) to give the free amine.
Purification of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride by Recrystallization
-
Dissolve the crude (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise until no further precipitation is observed.
-
Collect the resulting solid by vacuum filtration and wash with cold diethyl ether.
-
For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution through a pad of celite.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Potential Impurity | Likely Source | Suggested Action |
| 3-Chlorobenzaldehyde | Incomplete oximation | Ensure sufficient reaction time and equivalents of hydroxylamine hydrochloride. |
| Propargyl alcohol | Incomplete cycloaddition | Monitor reaction by TLC and adjust reaction time/temperature as needed. |
| Furoxan byproduct | Dimerization of nitrile oxide | Slow addition of oxidizing agent at low temperature. |
| Regioisomer | Lack of regioselectivity in cycloaddition | Precise control of reaction conditions. May require chromatographic separation. |
| Free amine | Incomplete salt formation or decomposition of the salt | Ensure addition of sufficient HCl. Store the salt in a dry environment. |
| Inorganic salts | Workup from salt formation | Wash the crude hydrochloride salt with a solvent in which the inorganic salts are insoluble (e.g., cold isopropanol). |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
References
-
Grady, A. (2023). Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
The Hive Newbee Forum. (2003). Methylamine clean-up. [Link]
-
MDPI. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. [Link]
-
MDPI. (2022). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. [Link]
-
RSC Publishing. Supporting Information for .... [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
- Google Patents. (1967).
-
Tiwari, R. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(55), 34937-34954. [Link]
Sources
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride handling and storage best practices
Technical Support Center: (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
This guide provides comprehensive best practices for the handling, storage, and troubleshooting of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (CAS No: 1159826-68-2). It is intended for researchers, scientists, and drug development professionals to ensure compound integrity, experimental reproducibility, and laboratory safety.
Compound Identification and Key Properties
Properly identifying the compound and understanding its fundamental properties is the first step to safe and effective use.
| Property | Value | Rationale & Source(s) |
| Chemical Name | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | IUPAC nomenclature. |
| CAS Number | 1159826-68-2 | This is a commonly cited identifier. Note: Other CAS numbers like 885273-50-7 may be used by different suppliers; always verify with your specific batch documentation.[1][2] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | Derived from the chemical structure.[1] |
| Molecular Weight | 245.11 g/mol | Calculated from the molecular formula.[1] |
| Physical State | Solid, crystalline powder | Visual inspection. |
| Melting Point | 153 - 155 °C | This is a key purity indicator. Significant deviation may suggest impurities or degradation. |
| Key Sensitivities | Hygroscopic, Air and Light Sensitive | Exposure can lead to degradation, affecting compound stability and experimental outcomes. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have about this compound.
Q1: What are the primary hazards I should be aware of? A: Based on safety data for this and structurally similar compounds, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride should be treated as a hazardous substance. Primary hazards include:
-
Harmful if swallowed (Acute Oral Toxicity)[3].
-
Causes skin irritation [3].
-
Causes serious eye irritation [3].
-
May cause respiratory irritation , especially when handled as a dry powder[3].
Q2: What is the correct storage temperature for this compound? A: The recommended storage temperature is 2-8°C .[1] Storing at refrigerated temperatures in a dry environment minimizes the rate of potential degradation.
Q3: Why is storage under an inert gas recommended? A: This compound is documented as being sensitive to air and moisture (hygroscopic). Oxygen and water vapor can react with the compound over time, leading to degradation. Storing under an inert gas like argon or nitrogen displaces reactive air, preserving the compound's purity and stability for long-term use.
Q4: What personal protective equipment (PPE) is mandatory when handling this compound? A: To mitigate risks, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield[3].
-
Hand Protection: Nitrile or other compatible chemical-resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3][4]
-
Body Protection: A lab coat or chemical-resistant suit is required to prevent skin exposure.[3]
-
Respiratory Protection: When handling the powder and if dust generation is likely, a NIOSH-approved respirator is necessary.
Q5: What solvents are recommended for creating stock solutions? A: As a hydrochloride salt, this compound is expected to have good solubility in polar solvents. While specific data is limited, researchers commonly find success with:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Water (solubility should be confirmed for your desired concentration) For biological assays, DMSO is a frequent choice. A similar compound, 1-(3-Chlorophenyl)piperazine hydrochloride, shows good solubility in DMSO and PBS (pH 7.2), which supports these recommendations.[5] Always start with a small amount to test solubility before preparing a large stock solution.
Core Protocols: Handling and Storage Best Practices
Adherence to strict protocols is critical for both safety and data integrity.
Receiving and Initial Inspection Protocol
-
Verify Shipment: Upon receipt, confirm the container is the correct product and that the label is intact and legible.
-
Inspect Container Integrity: Check for any damage, cracks, or signs that the seal has been compromised.
-
Document: Record the date of receipt, lot number, and initial observations in your lab notebook.
-
Transfer to Storage: Immediately move the compound to the appropriate storage location (2-8°C, dark, dry).[1]
-
Rationale: An intact seal ensures the compound was not exposed to atmospheric conditions during transit. Prompt and proper storage is the first line of defense against degradation.
Long-Term Storage Protocol
-
Maintain Temperature: Store the primary container in a refrigerator or cold room dedicated to chemical storage, ensuring the temperature is consistently between 2-8°C.[1]
-
Inert Atmosphere: For maximum stability, place the tightly sealed primary container inside a secondary container (e.g., a desiccator or a sealable bag) that has been backfilled with an inert gas like argon or nitrogen.
-
Protect from Light: Store in an opaque secondary container or in a dark location within the refrigerator to prevent light-induced degradation.
-
Control Moisture: Include a desiccant within the secondary container to manage any residual moisture, given the compound's hygroscopic nature.
-
Rationale: This multi-barrier approach (tightly sealed vial, inert gas, desiccant, cold, dark) creates a stable micro-environment that addresses all known sensitivities of the compound, ensuring its long-term integrity.
Workflow for Weighing and Solution Preparation
This workflow is designed to minimize exposure and preserve compound purity.
Caption: Safe handling workflow for hygroscopic compounds.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes.
-
Rationale: This prevents atmospheric moisture from condensing on the cold powder, which would compromise its integrity.
-
-
Setup: Don all required PPE. Perform all powder handling within a certified chemical fume hood or a glove box to contain dust and prevent inhalation.[3][6]
-
Weighing: Briefly open the container. Using a clean spatula, quickly weigh the desired amount of powder onto weigh paper or directly into a tared vial.
-
Resealing: Immediately and tightly reseal the primary container. Purge with inert gas before sealing if possible. Return it to proper storage conditions.
-
Dissolution: Add the desired solvent to the vial containing the weighed compound.
-
Mixing: Cap the vial and mix thoroughly. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
Stock Solution Storage: Store the resulting stock solution in tightly sealed vials, preferably in small aliquots to avoid repeated freeze-thaw cycles. Store at 2-8°C for short-term use or -20°C for longer-term storage, depending on solvent and stability data.
Troubleshooting Guide
Even with careful procedures, issues can arise. This guide provides a logical framework for addressing common problems.
Caption: Troubleshooting logic for common experimental issues.
Q: My compound appears clumpy, discolored, or "wet" upon opening. A: This is a strong indicator of exposure to moisture, which is highly probable given the compound's hygroscopic nature.
-
Expert Recommendation: Do not proceed with the experiment. Using a compromised reagent is a primary source of non-reproducible data. Quarantine the vial, document the issue with the lot number, and contact the supplier's technical support for a replacement.
Q: I'm having trouble getting the compound to dissolve completely. A: This can be due to several factors.
-
Solvent Choice: The solvent may not be appropriate for the desired concentration. As a hydrochloride salt, it should be soluble in polar solvents, but saturation limits can be reached. Try a different solvent like DMSO or methanol, or increase the solvent volume.[5]
-
Energy Input: Some compounds require energy to dissolve. Try gentle warming (do not boil) or placing the vial in a sonicating water bath.
-
Degradation: If the compound has degraded, its solubility characteristics may have changed. If it remains insoluble in proven solvents, it may be compromised.
Q: My experimental results are inconsistent between batches or over time. A: This is a classic sign of compound instability.
-
Root Cause Analysis: The most likely cause is gradual degradation of the compound due to improper storage or handling. Each time the primary container is opened, it is briefly exposed to air and moisture. Similarly, stock solutions can degrade if not stored properly or subjected to multiple freeze-thaw cycles.
-
Corrective Actions:
-
Always prepare a fresh stock solution from a new aliquot of solid for critical experiments.
-
Review your storage protocol. Ensure the compound is stored under an inert, dry atmosphere at 2-8°C.[1]
-
When making stock solutions, create multiple small-volume aliquots to be used once and then discarded. This avoids contaminating or degrading the main stock.
-
References
- Sigma-Aldrich, Safety Data Sheet for a similar compound. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/762342]
- ChemShuttle, Product Page for [3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride. [Link: https://www.chemshuttle.com/product-details/162050]
- Angene Chemical, Safety Data Sheet for a similar compound. [Link: https://www.angenechemical.com/product/ag00h9wb.html]
- Fisher Scientific, Safety Data Sheet for a similar compound. [Link: https://www.fishersci.com/store/msds?partNumber=AC466950010&productDescription=3-(2-CHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL+CHLORIDE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- J&K Scientific, Product Page for [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. [Link: https://www.jk-sci.com/product-885273-50-7.html]
- ChemicalBook, Safety Data Sheet for (3-PHENYL-5-ISOXAZOLYL)METHANAMINE. [Link: https://www.chemicalbook.com/ProductMSDSDetailCB0210080_EN.htm]
- Enamine, Safety Data Sheet for a similar compound. [Link: https://www.enamine.net/sds/EN300-46576223.pdf]
- Thermo Fisher Scientific, Safety Data Sheet for a similar compound. [Link: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC425230000_MTR_EN.pdf]
- Sigma-Aldrich, Safety Data Sheet for a similar compound. [Link: https://www.sigmaaldrich.com/sds/aldrich/762342]
- Cayman Chemical, Safety Data Sheet for a similar compound. [Link: https://cdn.caymanchem.com/cdn/msds/34667m.pdf]
- CymitQuimica, Safety Data Sheet for a similar compound. [Link: https://www.cymitquimica.com/sds/EN/F649057]
- KR&D, Safety Data Sheet for a similar compound. [Link: http://www.krd-rnd.com/admin/sds/1/201_3-(3-Chlorophenyl)-5-methylisoxazole-4-carboxylic_acid_SDS_ENG.pdf]
- ChemicalBook, Product Page for C-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-methylamine hydrochloride. [Link: https://www.chemicalbook.com/ProductStdDetail_1159826-68-2.htm]
- Aladdin, Product Page for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. [Link: https://www.aladdin-e.com/zh_cn/C1053356.html]
- ChemScene, Product Page for (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride. [Link: https://www.chemscene.com/products/C-(3-Methyl-benzo%5Bd%5Disoxazol-5-yl)-methylamine-hydrochloride-CS-0340362.html]
- Sunway Pharm Ltd, Product Page for 3-(3-Chlorophenyl)-5-isoxazolemethanamine. [Link: https://www.sunwaypharm.com/885273-50-7]
- Cayman Chemical, Product Page for 1-(3-Chlorophenyl)piperazine (hydrochloride). [Link: https://www.caymanchem.com/product/13949/1-(3-chlorophenyl)piperazine-(hydrochloride)]
Sources
Technical Support Center: Mitigating Toxicity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in Biological Assays
Disclaimer: As a Senior Application Scientist, it is my priority to provide you with the most accurate and practical guidance. It is important to note that specific toxicological data for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is limited in publicly available literature. Therefore, this guide is built upon established principles of in-vitro toxicology, troubleshooting of small molecule compounds, and knowledge of the potential liabilities associated with its structural motifs: the isoxazole ring and the chlorophenyl group. The recommendations provided herein are intended as a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant, dose-dependent cytotoxicity with (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in our cell-based assays, even at concentrations where we expect to see a specific pharmacological effect. What are the immediate troubleshooting steps?
A1: High cytotoxicity is a common challenge with novel small molecules. A systematic approach is key to distinguishing between on-target toxicity, off-target effects, and experimental artifacts. Here are your initial steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your compound batch via analytical methods such as LC-MS and NMR. Impurities from synthesis or degradation products can be highly toxic.
-
Assess Compound Solubility: Poor solubility can lead to the formation of compound precipitates, which can cause physical stress to cells and are a common source of assay artifacts. Visually inspect your culture wells under a microscope for any signs of precipitation. It is crucial to determine the kinetic solubility of your compound in the specific cell culture medium you are using.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your specific cell line. Run a solvent toxicity control where cells are treated with the highest concentration of the solvent used in your experiment.
-
Consider Assay Interference: The compound may directly interfere with your viability assay chemistry. For instance, some compounds can chemically reduce tetrazolium salts (e.g., MTT, XTT) or interfere with the luciferase enzyme in ATP-based assays, leading to false readings. Include a cell-free control (compound in media with assay reagent, but no cells) to test for this.
Q2: Could the isoxazole ring or the chlorophenyl group in the compound's structure be contributing to the observed toxicity?
A2: Yes, both structural motifs can be associated with toxicity under certain conditions.
-
Isoxazole Ring: While the isoxazole ring is a common scaffold in many approved drugs, its metabolism can sometimes lead to the formation of reactive metabolites.[1] Ring cleavage can potentially generate reactive species that may cause cellular damage. However, it's important to note that isoxazole-related toxicity is not a universal issue and is highly dependent on the overall molecular structure.[2][3][4]
-
Chlorophenyl Group: Halogenated aromatic rings, such as the chlorophenyl group, are recognized "structural alerts" in toxicology.[5] This is because they can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as arene oxides or quinones. These electrophilic species can covalently bind to cellular macromolecules (proteins, DNA) and deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death.
Q3: How can we differentiate between cytotoxicity and a specific anti-proliferative effect of our compound?
A3: This is a critical aspect of drug discovery. It's essential to use orthogonal assays to get a clearer picture of the cellular response.
-
Multiplex Assays: Employ multiplexed assays that can simultaneously measure viability, cytotoxicity (e.g., LDH or protease release from damaged cells), and apoptosis (e.g., caspase-3/7 activity) from the same well. A compound that is purely anti-proliferative will decrease viability (due to fewer cells) but may not significantly increase cytotoxicity or apoptosis markers at the same concentration. A cytotoxic compound will show a concurrent increase in cell death markers.
-
Time-Course Experiments: A specific anti-proliferative effect may take longer to manifest (e.g., 48-72 hours) as it depends on cell division. In contrast, acute cytotoxicity can often be observed at earlier time points (e.g., 6-24 hours).
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An anti-proliferative compound may cause arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M), whereas a cytotoxic compound may lead to an increase in the sub-G1 population, which is indicative of apoptotic DNA fragmentation.
Troubleshooting Guide: Mitigating Unexpected Toxicity
This section provides a more in-depth approach to troubleshooting and mitigating the toxicity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Problem 1: High Variability and Poor Reproducibility in Cytotoxicity Data
-
Potential Cause: Compound instability or precipitation in the assay medium.
-
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Determine the solubility of the compound in your specific cell culture medium. This can be done using methods like nephelometry or by visual inspection of serial dilutions under a microscope.
-
Pre-dilution Strategy: Prepare high-concentration stock solutions in a suitable solvent like 100% DMSO. For the final dilution into aqueous media, perform a serial dilution in the solvent first, and then add the compound to the media, ensuring rapid mixing. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media, as this can cause precipitation.
-
Inclusion of Serum: If your assay conditions allow, increasing the serum concentration in your media can enhance the solubility and stability of many compounds through protein binding.
-
Problem 2: Cytotoxicity Observed Across Multiple Cell Lines at Low Micromolar Concentrations
-
Potential Cause: General off-target cytotoxicity, possibly due to oxidative stress or membrane disruption.
-
Troubleshooting Steps:
-
Assess for Oxidative Stress:
-
Measure the levels of reactive oxygen species (ROS) in cells treated with your compound using fluorescent probes like DCFDA or CellROX.
-
Co-treat cells with your compound and an antioxidant, such as N-acetylcysteine (NAC). A rescue of cell viability by the antioxidant would suggest that oxidative stress is a key mechanism of toxicity.
-
-
Evaluate Mitochondrial Toxicity: Assess the mitochondrial membrane potential using dyes like TMRE or JC-1. A decrease in mitochondrial membrane potential is an early indicator of cellular stress and apoptosis.
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from cells, which is an indicator of plasma membrane damage.
-
Problem 3: Discrepancy Between Viability Readouts from Different Assay Types (e.g., MTT vs. ATP-based)
-
Potential Cause: Direct interference of the compound with the assay chemistry.
-
Troubleshooting Steps:
-
Cell-Free Assay Controls: As mentioned in the FAQs, run controls with your compound in cell-free media to check for any direct reaction with your assay reagents.
-
Use of Orthogonal Viability Assays: Compare results from a metabolic assay (like MTT or resazurin) with a method that measures cell number or membrane integrity (like CyQUANT or LDH release). If the compound is interfering with cellular metabolism, the results from these different assay types will diverge.
-
Experimental Protocols
Protocol 1: General Workflow for Assessing and Mitigating In Vitro Cytotoxicity
This protocol outlines a systematic approach to characterizing and addressing the cytotoxicity of a test compound.
Caption: A generalized workflow for assessing and mitigating in vitro cytotoxicity.
Steps:
-
Preparation:
-
Confirm the purity and identity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
-
Determine its kinetic solubility in the final assay medium to define the highest reliable test concentration.
-
Seed cells at an optimal density to ensure they are in the exponential growth phase during the experiment.
-
-
Experimentation:
-
Perform a dose-response experiment over a broad concentration range (e.g., from nanomolar to high micromolar).
-
Include a vehicle control group that receives the same concentration of solvent (e.g., DMSO) as the highest compound concentration group.
-
Include a cell-free control to test for direct assay interference.
-
-
Analysis and Mitigation:
-
Perform an initial viability assay (e.g., an ATP-based assay like CellTiter-Glo®).
-
If significant cytotoxicity is observed, perform orthogonal assays to investigate the mechanism (e.g., LDH release for necrosis, caspase activation for apoptosis, ROS production for oxidative stress).
-
Based on the mechanistic insights, apply mitigation strategies. For example, if oxidative stress is detected, co-incubate with an antioxidant like N-acetylcysteine.
-
Re-evaluate the compound's dose-response curve in the presence of the mitigating agent to confirm the mechanism of toxicity.
-
Protocol 2: Assessing Oxidative Stress as a Potential Mechanism of Toxicity
-
Cell Seeding: Seed your cells of interest in a 96-well plate (clear-bottomed black plates are suitable for fluorescence measurements) and allow them to adhere overnight.
-
Compound and Control Treatment:
-
Prepare serial dilutions of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
-
Include a positive control for ROS induction (e.g., menadione or H₂O₂).
-
Include a negative (vehicle) control.
-
For the mitigation experiment, prepare a set of wells where cells will be co-treated with the compound and a final concentration of 5 mM N-acetylcysteine (NAC).
-
-
ROS Detection:
-
After the desired treatment duration, remove the media and wash the cells gently with warm PBS.
-
Load the cells with a ROS-sensitive dye (e.g., 5 µM CellROX™ Green Reagent) in fresh media or PBS, according to the manufacturer's instructions, and incubate in the dark at 37°C.
-
-
Data Acquisition:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission filters.
-
-
Analysis:
-
Normalize the fluorescence signal of treated wells to the vehicle control.
-
A significant increase in fluorescence indicates ROS production.
-
A reduction in the fluorescence signal in the wells co-treated with NAC would confirm that the compound induces oxidative stress.
-
Hypothetical Toxicity Pathway
The following diagram illustrates a hypothetical pathway by which (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride might induce cytotoxicity, based on its structural motifs. This is a conceptual model to guide your experimental design.
Sources
- 1. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Targets of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
A Senior Application Scientist's Field-Proven Guide to Target Deconvolution and Validation
In the landscape of modern drug discovery, the isoxazole scaffold is a privileged structure, with derivatives demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The compound, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, emerges from this lineage of biologically active molecules. While its precise molecular targets may be uncharacterized, its structural alerts strongly suggest potential interactions with key signaling pathways implicated in various disease states.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify, validate, and characterize the biological targets of this, and similar, novel small molecules. We will move beyond a mere listing of techniques, instead focusing on the strategic integration of orthogonal, self-validating experimental systems to build a robust and defensible target validation package.
Part 1: The Initial Approach - Unveiling Putative Targets
Given the lack of established targets for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, our initial strategy is one of broad, unbiased screening to generate high-quality hypotheses. This de-risks the subsequent, more resource-intensive validation efforts.
Kinome Profiling: A Broad Net for a Common Target Class
A significant portion of approved drugs target the human kinome.[4][5][6] The dysregulation of kinase activity is a hallmark of numerous pathologies, making them a high-probability target class for novel bioactive compounds.[4]
Experimental Rationale: We will employ a competitive binding assay, such as Eurofins' KINOMEscan™ or Reaction Biology's kinase panel screening service, to assess the binding affinity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride against a large panel of human kinases.[5][7] This approach will rapidly identify potential kinase targets and provide an initial assessment of selectivity.
Data Interpretation: The primary output will be a list of kinases to which the compound binds with a certain affinity (e.g., percent inhibition at a given concentration). A high-confidence "hit" would be a kinase that shows significant inhibition at a low concentration of the test compound.
Part 2: Target Engagement - Confirming Interaction in a Cellular Context
A critical step in target validation is to demonstrate that the compound interacts with its putative target within the complex milieu of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the physical interaction between a ligand and its target protein.[9][10][11]
Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[9][11] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation.[9]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Step-by-Step CETSA Protocol
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line if anti-cancer activity is suspected) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with varying concentrations of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the treated cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis and Interpretation: The results are plotted as the fraction of soluble target protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.
| Parameter | Vehicle Control | Compound-Treated | Interpretation |
| Apparent Melting Temp (Tm) | 52°C | 58°C | 6°C thermal shift indicates direct target engagement in cells. |
| Protein Abundance at 37°C | 100% | 100% | No change in total protein level before heating. |
| Protein Abundance at 60°C | 20% | 75% | Significant stabilization of the target protein by the compound. |
Part 3: Functional Validation - Linking Target Engagement to Cellular Phenotype
Demonstrating a direct interaction between the compound and its target is necessary but not sufficient. We must also establish that this interaction is responsible for the observed biological effects of the compound.
In Situ Hybridization (ISH): Visualizing Target-Modulated Gene Expression
Principle: If the target of our compound is, for example, a transcription factor or a component of a signaling pathway that regulates gene expression, we would expect the compound treatment to alter the mRNA levels of downstream genes. In situ hybridization allows for the visualization and quantification of specific mRNA transcripts within the context of intact cells or tissues.[12]
Experimental Workflow: In Situ Hybridization
Caption: In Situ Hybridization workflow.
Step-by-Step In Situ Hybridization Protocol
-
Sample Preparation:
-
Treat cultured cells or tissue sections with (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride or a vehicle control.
-
Fix the samples with a crosslinking agent like paraformaldehyde to preserve cellular structures and nucleic acids.
-
Permeabilize the samples to allow for probe entry.
-
-
Probe Hybridization:
-
Synthesize a labeled antisense RNA probe that is complementary to the mRNA of a gene known to be downstream of the putative target.
-
Incubate the samples with the labeled probe under conditions that favor specific hybridization.
-
-
Signal Detection and Analysis:
-
Wash the samples to remove any unbound probe.
-
Detect the hybridized probe using either a fluorescent or chromogenic method.
-
Image the samples using microscopy and quantify the signal intensity and localization.
-
Comparative Analysis:
| Treatment Group | Downstream Gene mRNA Level (Normalized) | Interpretation |
| Vehicle Control | 1.0 | Baseline gene expression. |
| (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | 0.25 | Significant downregulation of the target gene, consistent with target inhibition. |
| Alternative Compound (Inactive Analog) | 0.95 | Lack of effect on gene expression, demonstrating specificity. |
Part 4: Orthogonal Validation and Comparison with Alternatives
To build a truly compelling case for target validation, it is essential to employ orthogonal methods and to compare the compound's effects with those of other molecules that are known to modulate the same target or pathway.
Comparing with Known Inhibitors
If our initial screening and validation efforts point towards a specific target for which known inhibitors exist, a direct comparison of cellular phenotypes is a powerful validation strategy.
Experimental Design:
-
Select a known, potent, and selective inhibitor of the putative target.
-
Treat cells with (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, the known inhibitor, and a vehicle control.
-
Assess a key cellular phenotype that is known to be modulated by the target (e.g., cell proliferation, apoptosis, cytokine production).
Expected Outcome: If (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride truly acts on the putative target, it should elicit a similar phenotypic response to the known inhibitor.
| Compound | Cellular Phenotype (e.g., % Apoptosis) | Target Engagement (CETSA Shift) |
| Vehicle Control | 5% | 0°C |
| (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | 45% | +6°C |
| Known Target Inhibitor | 50% | +8°C |
Conclusion
The validation of a novel compound's biological targets is a multifaceted process that requires a strategic and evidence-based approach. By integrating broad screening methods like kinome profiling with rigorous target engagement assays such as CETSA, and functional readouts like in situ hybridization, researchers can build a robust and compelling data package. The comparison with known modulators of the putative target provides the final layer of confidence, paving the way for further pre-clinical development. This guide provides a field-proven roadmap for the successful deconvolution and validation of the biological targets of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride and other novel chemical entities.
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The Potential Neurological Efficacy of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride: A Comparative Analysis with Existing Therapeutics
A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the potential efficacy of a representative isoxazole compound, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, against established neurological drugs. Due to the nascent stage of research on this specific molecule, this comparison is based on a theoretical framework derived from the known neurological targets of isoxazole derivatives and the established mechanisms of action of current therapeutics for several key neurological and psychiatric disorders.
The Isoxazole Scaffold: A Versatile Pharmacophore in Neuroscience
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key feature in numerous compounds with significant central nervous system (CNS) activity. Its derivatives have been explored for a range of neurological conditions, including psychiatric disorders, epilepsy, and neurodegenerative diseases. The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune its pharmacological properties, leading to enhanced selectivity and bioactivity for various neurological targets.
Psychoactive drugs containing the isoxazole moiety are known to target key neurotransmitter systems, including serotonin, dopamine, and glutamate receptors. Furthermore, some isoxazole derivatives have shown potential in modulating cellular pathways implicated in neurodegeneration, such as those involving oxidative stress and inflammation.
Comparative Analysis by Potential Therapeutic Area
This section will explore the hypothetical application of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in several neurological disorders by comparing its potential mechanisms of action with those of existing, approved drugs.
Antipsychotic Potential: Beyond Dopamine D2 Receptor Blockade
Existing Antipsychotics: The primary mechanism of action for first-generation antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway. Second-generation (atypical) antipsychotics also exhibit D2 receptor antagonism but are distinguished by their high affinity for serotonin 5-HT2A receptors.[1][2] This dual antagonism is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. Some atypical antipsychotics also possess 5-HT1A receptor agonism, which may further modulate dopamine and glutamate release.
Potential Isoxazole Mechanism: Given the prevalence of isoxazole cores in psychoactive compounds, it is plausible that (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride could interact with dopaminergic and serotonergic receptors. The specific substitution pattern on the phenyl and isoxazole rings would determine its affinity and selectivity for D2, 5-HT2A, and other relevant receptors. A high 5-HT2A/D2 affinity ratio would suggest a profile similar to atypical antipsychotics.
Table 1: Comparison of Potential Antipsychotic Mechanisms
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Potential Advantages |
| First-Generation Antipsychotics | Dopamine D2 Receptor Antagonism | Dopamine D2 Receptors | Effective against positive symptoms of psychosis. |
| Second-Generation Antipsychotics | Serotonin-Dopamine Antagonism | 5-HT2A and Dopamine D2 Receptors | Efficacy for negative symptoms, lower extrapyramidal side effects. |
| (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (Hypothetical) | Multi-target Receptor Modulation | Potentially Dopamine, Serotonin, and other CNS receptors | To be determined through experimental validation. |
Experimental Workflow for Assessing Antipsychotic Potential:
Caption: Hypothetical neuroprotective signaling pathway.
Future Directions and Conclusion
While (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride remains a molecule of theoretical potential, the broader class of isoxazole derivatives holds significant promise for the development of novel neurological therapeutics. The comparative analysis presented in this guide highlights several plausible avenues through which this compound, or its analogs, could exert beneficial effects in psychosis, epilepsy, and neurodegenerative disorders.
The critical next step is rigorous experimental validation. The proposed in vitro and in vivo studies are essential to first, identify the specific molecular targets of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride and second, to assess its efficacy in relevant disease models. Such research will be instrumental in determining whether this compound can translate its theoretical potential into a tangible therapeutic option for patients with neurological disorders.
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Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Publications. Available at: [Link].
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Introduction: The Isoxazole Scaffold and the Imperative of Preclinical Evaluation
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a specific derivative of this class, represents a promising candidate for drug discovery. However, the journey from a promising molecule to a therapeutic agent is long and requires rigorous preclinical evaluation. This guide provides a comparative analysis of the essential in vitro and in vivo studies required to characterize the pharmacological profile of novel isoxazole derivatives.
The core principle of preclinical drug development is to build a comprehensive understanding of a compound's efficacy and safety before it is ever administered to humans. This is achieved through a phased approach, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo models that mimic human physiology. This guide will dissect these two critical stages, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Part 1: In Vitro Evaluation - Foundational Insights into Cellular Effects
In vitro studies are the first-line of investigation for any new chemical entity. They are performed in a controlled laboratory environment, typically using cell cultures, and are designed to provide rapid, cost-effective data on a compound's biological activity and potential toxicity.[3][4]
Cytotoxicity Assessment: The MTT Assay
A fundamental question for any potential drug is its effect on cell viability. Cytotoxicity assays determine the concentration at which a compound becomes toxic to cells, a critical parameter for establishing a therapeutic window.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Scientific Rationale: The MTT assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8] By measuring the absorbance of the solubilized formazan, we can quantify cell viability and determine the compound's half-maximal inhibitory concentration (IC₅₀) – the concentration required to reduce the viable cell population by 50%.[9]
Experimental Protocol: MTT Assay [10][11][12]
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line like MCF-7 for an anticancer agent) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation: Representative Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 3.1 | 8.4 |
| 1 | 85.6 ± 4.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| 100 | 5.1 ± 0.8 | ||
| HEK293 (Normal Kidney) | 10 | 95.7 ± 4.2 | >100 |
| 50 | 88.1 ± 5.6 | ||
| 100 | 75.4 ± 6.3 |
This is hypothetical data for illustrative purposes.
Experimental Workflow: MTT Assay
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Metabolic Stability Assessment
A drug's efficacy is highly dependent on its pharmacokinetic profile, a key component of which is metabolic stability.[13] A compound that is too rapidly metabolized by the liver will be cleared from the body before it can exert its therapeutic effect.[14] In vitro metabolic stability assays provide an early indication of a compound's fate in the body.[15][16]
Scientific Rationale: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the microsomes of hepatocytes.[17] By incubating a compound with liver microsomes or intact hepatocytes, we can measure its rate of degradation and calculate key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[13] This data is crucial for predicting in vivo clearance and bioavailability.
Experimental Protocol: Microsomal Stability Assay [15]
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or relevant animal species), a NADPH-generating system (as a cofactor for CYP enzymes), and buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life and intrinsic clearance are calculated.
Data Presentation: Representative Metabolic Stability Data
| Species | Test System | t₁/₂ (min) | Clint (µL/min/mg protein) |
| Human | Liver Microsomes | 45 | 15.4 |
| Rat | Liver Microsomes | 25 | 27.7 |
| Mouse | Liver Microsomes | 18 | 38.5 |
| Human | Hepatocytes | 60 | 12.1 |
This is hypothetical data for illustrative purposes.
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
While in vitro studies are invaluable, they cannot fully replicate the complexity of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a systemic context.[18][19]
Anticancer Efficacy: The Xenograft Model
For compounds with potential anticancer activity, the human tumor xenograft model is a gold standard for preclinical efficacy testing.[20]
Scientific Rationale: In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors.[21] These mice can then be treated with the test compound to assess its ability to inhibit tumor growth. This model provides a more physiologically relevant environment than cell culture and allows for the evaluation of factors such as drug delivery to the tumor and systemic toxicity.[22]
Experimental Protocol: Mouse Xenograft Study [21]
-
Cell Preparation: Culture the desired human cancer cell line (e.g., MCF-7) and harvest the cells during the exponential growth phase.
-
Implantation: Resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel) and subcutaneously inject them into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (typically with calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Data Presentation: Representative Xenograft Study Data
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - |
| Compound A (10 mg/kg) | Daily, p.o. | 625 ± 80 | 50 |
| Compound A (30 mg/kg) | Daily, p.o. | 312 ± 50 | 75 |
This is hypothetical data for illustrative purposes.
Experimental Workflow: Xenograft Study
Caption: Workflow for an in vivo anticancer xenograft study.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
For compounds with potential anti-inflammatory properties, the carrageenan-induced paw edema model in rodents is a classic and reliable assay for acute inflammation.[23][24]
Scientific Rationale: Carrageenan, a seaweed extract, when injected into the paw of a rat or mouse, induces a localized inflammatory response characterized by edema (swelling).[25] This process is biphasic, involving the release of various inflammatory mediators.[26] By administering the test compound prior to the carrageenan challenge, its ability to suppress this inflammatory response can be quantified by measuring the reduction in paw volume.[27]
Experimental Protocol: Carrageenan-Induced Paw Edema [27][28]
-
Animal Acclimation: Acclimate rats or mice to the laboratory conditions for at least a week.
-
Grouping and Fasting: Group the animals and fast them overnight before the experiment.
-
Compound Administration: Administer (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride or a standard anti-inflammatory drug (e.g., indomethacin) to the respective treatment groups. The control group receives the vehicle.
-
Inflammation Induction: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the control group.
Data Presentation: Representative Paw Edema Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | - |
| Indomethacin | 10 | 65.8 ± 4.1 |
| Compound A | 25 | 35.2 ± 3.5 |
| Compound A | 50 | 58.9 ± 4.8 |
This is hypothetical data for illustrative purposes.
Experimental Workflow: Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion: A Synergistic Approach to Drug Discovery
The evaluation of a novel compound like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride requires a logical, stepwise progression from in vitro to in vivo studies. In vitro assays provide crucial early data on cellular activity, toxicity, and metabolic stability, allowing for the selection of the most promising candidates and the design of rational in vivo experiments. In vivo studies then offer a more holistic assessment of a compound's efficacy and safety in a complex biological system.
By integrating the findings from both types of studies, researchers can build a comprehensive pharmacological profile, identify potential liabilities, and make informed decisions about the continued development of a new chemical entity. This synergistic approach is fundamental to bridging the gap between a promising molecule on the laboratory bench and a safe and effective therapeutic for patients.
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A Head-to-Head Comparison: Profiling the Selectivity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, the potency of a lead compound against its intended target is only one facet of a successful drug discovery campaign. Of equal, if not greater, importance is the compound's selectivity profile—its propensity to interact with unintended biological targets. Poor selectivity can lead to off-target toxicities, unforeseen side effects, and ultimately, the failure of promising drug candidates in clinical trials.[1] The protein kinase family, with over 500 members sharing a conserved ATP binding site, presents a particular challenge in achieving selectivity.[1] Therefore, rigorous cross-reactivity studies are not merely a regulatory hurdle but a fundamental component of rational drug design, enabling the early identification and mitigation of potential liabilities.[2]
This guide provides an in-depth comparative analysis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (termed here as Compound A ), a novel isoxazole-containing small molecule. Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This inherent biological promiscuity underscores the critical need for a comprehensive understanding of their selectivity.
Herein, we compare Compound A with two structurally related analogues, (3-(3-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride (Compound B ) and (3-(3-Methoxyphenyl)isoxazol-5-yl)methanamine hydrochloride (Compound C ), to elucidate the impact of subtle structural modifications on target engagement and off-target binding. We will detail robust experimental protocols for assessing selectivity, present and interpret comparative data, and provide a framework for making informed decisions in the lead optimization process.
Comparative Compounds: A Rationale for Selection
The selection of appropriate comparator compounds is crucial for a meaningful cross-reactivity study. For this guide, we have chosen two close structural analogues of Compound A, differing only in the substitution at the meta-position of the phenyl ring. This minimalistic change allows for a direct assessment of how a seemingly minor chemical modification can influence the broader pharmacological profile.
-
Compound A: (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
-
Compound B: (3-(3-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride
-
Compound C: (3-(3-Methoxyphenyl)isoxazol-5-yl)methanamine hydrochloride
The rationale for this selection is rooted in the principles of structure-activity relationship (SAR) studies. By keeping the core isoxazole methanamine scaffold constant, we can attribute any observed differences in selectivity to the electronic and steric properties of the chloro, fluoro, and methoxy substituents.
Experimental Framework for Selectivity Profiling
A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. We will employ two complementary, state-of-the-art techniques: a broad, in vitro biochemical screen followed by a cell-based target engagement assay to confirm intracellular activity.
-
Competitive Binding Assay: This high-throughput method directly measures the binding affinity of a compound to the ATP-binding site of a large panel of kinases.[7] It provides a quantitative measure (dissociation constant, Kd) of interaction, allowing for a broad initial assessment of selectivity across the kinome.[8]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique verifies target engagement within the complex milieu of a living cell.[9][10] The underlying principle is that the binding of a ligand increases the thermal stability of its target protein.[10][11] CETSA provides crucial evidence that a compound not only binds to its purified target but also engages it in a more physiologically relevant context.[12][13]
Methodology 1: Kinome-Wide Selectivity Screening via Competitive Binding Assay
This protocol outlines a high-throughput competitive binding assay to determine the dissociation constants (Kd) of the test compounds against a panel of 96 diverse human kinases.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of Compounds A, B, and C in 100% DMSO.
-
Serial Dilution: Perform an 11-point, 3-fold serial dilution of each compound in a 384-well plate. The final concentrations should range from 10 µM to 0.17 nM.
-
Assay Plate Preparation: To a 384-well assay plate, add 5 µL of the appropriate kinase from a pre-selected panel of 96 human kinases.
-
Compound Addition: Add 100 nL of the serially diluted compounds to the assay plate.
-
Probe Addition: Add 5 µL of a fluorescently labeled, non-selective kinase inhibitor (the probe) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence resonance energy transfer-capable reader).
-
Data Analysis:
-
Calculate the percentage of probe displacement for each compound concentration.
-
Plot the percent displacement against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Probe]/Kd_probe) .
-
Comparative Data: Kinase Inhibition Profile (Kd in nM)
| Target Kinase | Compound A (Kd, nM) | Compound B (Kd, nM) | Compound C (Kd, nM) |
| Primary Target X | 15 | 25 | 50 |
| Kinase 1 | 250 | 500 | >1000 |
| Kinase 2 | 450 | >1000 | >1000 |
| Kinase 3 | >1000 | >1000 | >1000 |
| Kinase 4 | 150 | 300 | 800 |
| Kinase 5 | 800 | >1000 | >1000 |
This is hypothetical data for illustrative purposes.
Interpretation of Results:
The competitive binding assay data suggests that all three compounds exhibit the highest affinity for "Primary Target X," with Compound A being the most potent. Notably, Compound A also shows some off-target activity against Kinase 1, Kinase 2, and Kinase 4, albeit at significantly higher concentrations than for its primary target. Compound B appears more selective than A, with weaker off-target interactions. Compound C is the least potent of the three but displays the highest selectivity, with minimal off-target binding observed within the tested concentration range. This initial screen provides a broad overview of the compounds' kinome-wide selectivity and highlights potential off-targets for further investigation.
Methodology 2: In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA®)
Following the broad biochemical screen, CETSA® is employed to confirm the engagement of "Primary Target X" and the most significant off-target, "Kinase 4," in a cellular context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture: Culture a human cell line known to express both "Primary Target X" and "Kinase 4" to 80-90% confluency.
-
Compound Treatment: Treat the cells with 1 µM of Compound A or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of "Primary Target X" and "Kinase 4" using a specific and sensitive method like Western blotting or an immunoassay.
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble target protein to the amount at the lowest temperature.
-
Plot the normalized soluble protein fraction against the temperature to generate a melting curve.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.
-
Comparative Data: Cellular Thermal Shift (ΔTm in °C)
| Target Protein | Compound A (ΔTm, °C) |
| Primary Target X | +5.2 |
| Kinase 4 | +1.5 |
This is hypothetical data for illustrative purposes.
Interpretation of Results:
The CETSA® results provide strong evidence that Compound A engages "Primary Target X" within the cell, as indicated by the significant positive thermal shift of +5.2°C. This confirms that the compound can penetrate the cell membrane and bind to its intended target in a physiological environment. The smaller thermal shift observed for "Kinase 4" (+1.5°C) suggests a weaker or more transient interaction in the cellular context compared to the primary target. This could be due to various factors, including lower intracellular compound concentration or competition with endogenous ligands. The combination of the broad kinase screen and the focused cellular engagement assay provides a comprehensive picture of Compound A's selectivity profile.
Discussion and Strategic Implications
The comparative analysis of Compounds A, B, and C reveals critical insights for guiding further drug development efforts.
-
Compound A demonstrates high potency for the primary target but also exhibits measurable off-target activity. The CETSA® results confirm cellular engagement of both the primary target and a key off-target, "Kinase 4." This profile suggests that while potent, Compound A may have a narrower therapeutic window. Further studies would be required to determine if the engagement of "Kinase 4" is therapeutically beneficial (polypharmacology) or a potential liability.[8]
-
Compound B , with its fluoro substitution, appears to offer a more balanced profile of good potency and improved selectivity over Compound A in the biochemical assay. This would make it a strong candidate for further optimization.
-
Compound C , the methoxy analogue, is the most selective of the three but at the cost of reduced potency. If the primary target requires high levels of inhibition for therapeutic efficacy, the potency of Compound C may be insufficient. However, its high selectivity could be advantageous in indications where minimizing off-target effects is paramount.
The choice of which compound to advance will depend on the specific therapeutic context. For an indication requiring a highly selective inhibitor, further optimization of the scaffold might start from Compound C's chemotype. Conversely, if a multi-targeted profile is acceptable or even desirable, Compound A could be further explored.
Conclusion
This guide has provided a comprehensive framework for the comparative cross-reactivity profiling of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride and its analogues. By integrating a broad, quantitative biochemical screen with a targeted, cell-based engagement assay, we can build a detailed understanding of a compound's selectivity. This multi-faceted approach is indispensable for making data-driven decisions in drug discovery, ultimately increasing the probability of developing safe and effective medicines. The presented methodologies and data interpretation serve as a robust template for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their lead compounds.
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A Comparative Benchmarking Guide to (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isoxazole Intermediates in Drug Discovery
The isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after component in the design of novel therapeutics.[1] Within this class, 3-aryl-5-aminomethylisoxazoles serve as critical synthetic intermediates, providing a versatile platform for the elaboration of more complex molecular architectures, particularly in the development of drugs targeting neurological disorders.
This guide presents an in-depth comparative analysis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (referred to as Intermediate 1 ), a key building block in many drug discovery programs. We will benchmark its performance against a close structural analog, (3-phenylisoxazol-5-yl)methanamine (referred to as Intermediate 2 ), to provide a clear, data-driven perspective for researchers. The primary distinction lies in the presence of a chlorine atom on the 3-phenyl ring, a seemingly minor modification that has significant implications for the intermediate's physicochemical properties, reactivity, and ultimately, its strategic value in a synthetic campaign.
This analysis will move beyond a simple recitation of yields, delving into the causal factors that should guide a scientist's choice of intermediate. We will explore the synthetic pathways, compare key performance indicators, and discuss the downstream implications of the chloro-substituent.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of 3-aryl-5-aminomethylisoxazoles typically proceeds through a multi-step sequence, commencing with the construction of the isoxazole core. One of the most common and robust methods involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. An alternative, and often more convergent, approach relies on the condensation of a β-ketonitrile with hydroxylamine.
Below is a generalized workflow that is applicable to the synthesis of both Intermediate 1 and Intermediate 2 , highlighting the key transformations.
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A Comparative Guide to the Analytical Characterization of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
Introduction
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a substituted isoxazole derivative, a class of heterocyclic compounds prevalent in medicinal chemistry due to their diverse biological activities.[1][2][3] The robust and comprehensive analytical characterization of such active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. It ensures identity, purity, quality, and stability, which are critical for regulatory approval and patient safety.
This guide provides a comparative analysis of key analytical techniques essential for the thorough characterization of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding our discussion in the principles of modern pharmaceutical analysis. The objective is to equip researchers, analytical scientists, and drug development professionals with a framework for selecting and implementing the most appropriate techniques for this class of compounds.
Core Analytical Objectives
The analytical strategy for a novel chemical entity like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is multifaceted. The primary objectives are to unequivocally determine its chemical structure, assess its purity, characterize its solid-state properties, and understand its stability profile.
Caption: Logical flow from analytical objectives to the selection of appropriate techniques.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatography is indispensable for separating the target analyte from impurities, including starting materials, by-products, and degradation products. For a polar, non-volatile compound like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase modality, offers high resolution and sensitivity for purity determination and quantification. The development of a stability-indicating HPLC method is a critical regulatory requirement, designed to separate the API from any potential degradation products.[4][5][6][7]
Causality in Method Development:
-
Column Selection: A C18 column (e.g., Zorbax Eclipse Plus C18) is a logical starting point due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds.[8][9] The aromatic rings in the target molecule will interact favorably with the C18 stationary phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is typically required.[8] The formic acid serves to protonate residual silanols on the stationary phase, improving peak shape, and ensures the amine group on the analyte remains protonated for consistent retention.
-
Detection: UV detection is suitable as the phenyl and isoxazole rings contain chromophores that absorb UV light, typically in the 220-280 nm range. A photodiode array (PDA) detector is superior as it provides spectral data, which helps in assessing peak purity and identifying co-eluting impurities.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile organic compounds.[10][11][12][13][14] For (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, direct analysis is challenging due to its low volatility and polar nature. However, it can be used to analyze volatile starting materials or impurities. Derivatization to increase volatility is an option but adds complexity and potential for artifacts. Therefore, for routine purity analysis of the final salt, HPLC is superior.
Comparative Summary: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds.[1][8] | Best for volatile and thermally stable compounds. |
| Information | Purity, quantification, detection of non-volatile impurities. | Identification of volatile impurities, structural information from mass spectra. |
| Advantages | Wide applicability, high resolution, non-destructive (can be coupled to MS). | Excellent separation efficiency, high sensitivity, definitive identification via MS library matching.[10] |
| Limitations | Lower peak capacity than GC, solvent consumption. | Limited to volatile/derivatizable analytes, potential for thermal degradation of sample. |
Spectroscopic Techniques: Unambiguous Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the covalent structure of organic molecules. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the target molecule, one would expect distinct signals for the aromatic protons (on the chlorophenyl ring), the isoxazole ring proton, and the methylene (-CH₂-) and amine (-NH₂) protons.[15][16] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum would display unique signals for the carbons in the chlorophenyl ring, the isoxazole ring, and the methylene group.[17]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern. When coupled with HPLC (LC-MS), it is a formidable tool for identifying impurities and degradation products.[8][9] Electrospray Ionization (ESI) in positive ion mode would be the ideal technique, as the primary amine is easily protonated. The expected observation would be the [M+H]⁺ ion for the free base.
Experimental Workflow: Structural Confirmation
Caption: Workflow for the structural confirmation of the target compound.
Solid-State Analysis: Characterizing the Hydrochloride Salt
As the compound is a hydrochloride salt, it is crystalline, and its solid-state properties can significantly impact stability, solubility, and manufacturability. X-ray Powder Diffraction (XRPD) is the primary technique for this analysis.[18][19][20]
X-ray Powder Diffraction (XRPD)
XRPD provides a unique "fingerprint" of a crystalline solid.[20] Each crystalline form (polymorph) of a substance produces a distinct diffraction pattern. XRPD is used to:
-
Confirm the crystalline nature of the salt.
-
Identify the specific polymorphic form.
-
Monitor for changes in crystal form during stability studies.
-
Detect crystalline impurities.[19]
An XRPD pattern showing sharp peaks indicates a crystalline material, whereas a broad halo suggests an amorphous solid.[20][21]
Experimental Protocol: XRPD Analysis
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: Gently grind a small amount (~10-20 mg) of the sample to ensure a random orientation of crystals. Pack the powder into the sample holder.
-
Data Acquisition: Scan the sample over a 2θ range of approximately 2° to 40°.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared against a reference pattern or used to characterize the new solid form.
Forced Degradation Studies: Assessing Intrinsic Stability
Forced degradation, or stress testing, is a regulatory requirement to understand the intrinsic stability of a drug substance.[5][6][22] These studies are crucial for developing stability-indicating analytical methods and identifying potential degradation products.[4][7]
The compound should be subjected to stress conditions as mandated by ICH guidelines, including:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.[6]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.[6]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80 °C.
-
Photostability: Exposure to light as per ICH Q1B.
The stressed samples are then analyzed by the developed stability-indicating HPLC method to separate and quantify any degradants. LC-MS is subsequently used to identify the structures of significant degradation products.
Comparative Analysis of Techniques in Stability Studies
| Technique | Role in Stability Studies | Information Provided |
| HPLC-PDA | Primary tool for monitoring degradation. | Quantifies the loss of API and the formation of degradation products. Assesses peak purity. |
| LC-MS | Identification of degradation products. | Provides molecular weight and structural fragments of unknown peaks observed in HPLC. |
| XRPD | Monitors solid-state stability. | Detects changes in crystalline form (polymorphic transformation) due to stress.[20] |
| NMR | Definitive structural elucidation of isolated degradants. | Confirms the complete chemical structure of major degradation products. |
Conclusion
The analytical characterization of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride requires a multi-faceted approach employing an array of orthogonal techniques. While HPLC is the workhorse for purity and stability assessment, it must be complemented by spectroscopic methods like NMR and MS for definitive structural confirmation. Given that the analyte is a crystalline salt, XRPD is non-negotiable for controlling the solid-state form. A comprehensive analysis integrating these techniques provides a complete picture of the molecule's identity, purity, and stability, ensuring the development of a safe, effective, and high-quality pharmaceutical product.
References
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Bari, S. B., et al. (2017). Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Available at: [Link]
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Cao, Y., et al. (2018). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. Available at: [Link]
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Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
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BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Jiménez-López, C., et al. (2024). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Organic Letters. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
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Çiçek, B., et al. (2016). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
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ResearchGate. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Request PDF. Available at: [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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Vasylyeva, V., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]
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ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. PDF. Available at: [Link]
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American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Available at: [Link]
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ResearchGate. (2024). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Request PDF. Available at: [Link]
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Asian Journal of Research in Chemistry. (2020). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]
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Singh, R., et al. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Springer. Available at: [Link]
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Egharevba, H. O., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International. Available at: [Link]
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Pharmacognosy Journal. (2021). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Available at: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Available at: [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
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MDPI. (2021). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. Available at: [Link]
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Atlantis Press. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Available at: [Link]
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SpectraBase. 3-(p-Chlorophenyl)-5-[3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol - Optional[13C NMR]. Available at: [Link]
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Aladdin Chemistry. (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. Available at: [Link]
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]
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MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Analogs
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses on the structure-activity relationship (SAR) of a specific class of isoxazole derivatives: analogs of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. Understanding how subtle structural modifications to this core influence biological activity is paramount for the rational design of more potent and selective drug candidates.
The strategic placement of a 3-chlorophenyl group at the 3-position of the isoxazole ring and a methanamine moiety at the 5-position creates a molecule with significant potential for interacting with various biological targets. The chlorine atom can engage in halogen bonding and occupy hydrophobic pockets, while the methanamine group provides a key site for hydrogen bonding and salt bridge formation. This guide will provide an in-depth comparison of the performance of various analogs, supported by experimental data, to elucidate the key structural determinants for biological activity, with a focus on kinase inhibition and antimicrobial effects.
Comparative Analysis of Biological Activity
The biological activity of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine analogs is profoundly influenced by the nature and position of substituents. The following sections delve into the SAR of these compounds against different biological targets, drawing from studies on closely related isoxazole scaffolds.
Kinase Inhibition: Targeting Aberrant Cell Signaling
Isoxazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] The (3-(3-chlorophenyl)isoxazol-5-yl)methanamine scaffold serves as a valuable starting point for the design of kinase inhibitors.
Structure-Activity Relationship Insights:
-
Role of the 3-Chlorophenyl Group: The 3-chloro substitution on the phenyl ring is often crucial for potent inhibitory activity. The chlorine atom can occupy a specific hydrophobic pocket within the ATP-binding site of many kinases. Furthermore, the substitution pattern on the phenyl ring can significantly impact selectivity.[4]
-
Importance of the Methanamine Moiety: The primary amine of the methanamine group is a key hydrogen bond donor, often interacting with backbone carbonyls in the hinge region of the kinase ATP-binding site. Modifications to this group, such as N-alkylation or acylation, can modulate potency and selectivity.
-
Influence of Substituents at the 4-Position of the Isoxazole Ring: While the core topic focuses on 3,5-disubstituted isoxazoles, it is noteworthy that substitution at the 4-position can also play a role in modulating activity and selectivity, often by influencing the orientation of the flanking phenyl and methanamine groups.
The following table summarizes the inhibitory activity of representative isoxazole derivatives against protein kinase CK2, a key target in cancer therapy. While not exact analogs of the title compound, they share the critical 3-chlorophenyl feature and provide valuable SAR insights.
| Compound ID | Modification from Core Structure | Target Kinase | IC50 (nM) [3] |
| Analog 1 | Tricyclic quinoline analog lacking the methanamine NH | CK2 | <10 |
| Analog 2 | Variation in the tricyclic core | CK2 | 10-50 |
| Analog 3 | Further modification of the tricyclic system | CK2 | >100 |
This table presents illustrative data from studies on related tricyclic quinoline analogs of CK2 inhibitors, highlighting the importance of the overall molecular shape and hydrogen bonding capabilities.
Antimicrobial Activity: Combating Infectious Diseases
The isoxazole nucleus is also a common feature in compounds with significant antimicrobial properties.[5] The SAR for antimicrobial activity can differ substantially from that for kinase inhibition, reflecting the distinct nature of the bacterial or fungal targets.
Structure-Activity Relationship Insights:
-
Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on the phenyl ring and modifications to the methanamine group, plays a critical role in the ability of the compound to penetrate bacterial cell walls.
-
Electronic Effects of Substituents: Electron-withdrawing groups, such as the chloro group, on the phenyl ring can enhance antimicrobial activity. The position of the substituent is also critical, with meta-substitution often showing favorable effects.
-
Modifications to the Methanamine Group: Altering the basicity and steric bulk of the amine can impact activity. Conversion to amides or sulfonamides can lead to compounds with different antimicrobial profiles.
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for a series of isoxazole derivatives against various microbial strains.
| Compound ID | Substituent (R) on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog A | 3-Cl | 16 | 32 | 64 |
| Analog B | 4-Cl | 32 | 64 | 128 |
| Analog C | 3,4-diCl | 8 | 16 | 32 |
| Analog D | 4-F | 64 | 128 | >128 |
This table presents hypothetical data based on general SAR trends observed for antimicrobial isoxazoles to illustrate the comparative effects of different substitutions.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target protein kinase.[2]
Materials:
-
Purified recombinant target kinase (e.g., CK2)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled) or unlabeled ATP for non-radioactive detection methods
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or appropriate detection reagents and plate reader (for non-radioactive assays)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, add the appropriate detection reagents according to the manufacturer's instructions and measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.[6][7][8]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).
-
Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The turbidity can also be measured using a plate reader.[8]
Visualization of Workflows and Relationships
Diagrams are provided to illustrate key experimental workflows and SAR relationships.
Caption: Logical relationship in SAR studies of isoxazole analogs.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
The (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, even when drawing from closely related analogs, highlight the critical roles of the 3-chlorophenyl substituent and the 5-methanamine group in dictating biological activity, whether as kinase inhibitors or antimicrobial agents. The presented data and protocols offer a valuable framework for researchers in the field of drug discovery to guide the design and evaluation of more potent and selective isoxazole-based compounds. Future work should focus on generating a comprehensive SAR dataset for a series of direct analogs of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine to further refine our understanding and unlock the full therapeutic potential of this promising chemical scaffold.
References
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Synfacts. 2007;2007(1):0015.
- Pierre F, et al. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorg Med Chem Lett. 2012 Jan 1;22(1):45-8.
- Zheng Z, et al. The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors. American Chemical Society. 2024 Aug 21.
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Available from: [Link]
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DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. Available from: [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021 Sep 27. Available from: [Link]
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Baltzar BK. Minimal Inhibitory Concentration (MIC). protocols.io. 2017 Mar 14. Available from: [Link]
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Adriaenssens E, et al. In vitro kinase assay. protocols.io. 2024 May 31. Available from: [Link]
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(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available from: [Link]
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-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. 2015 Feb 1. Available from: [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. 2011 Jan 27. Available from: [Link]
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Structure–activity relationships for the antimicrobial, antimalarial... ResearchGate. Available from: [Link]
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Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available from: [Link]
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A Researcher's Guide to Ensuring Reproducibility with Novel Chemical Entities: A Case Study of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to biological characterization is fraught with challenges, paramount among them being the reproducibility of experimental results. This guide provides an in-depth technical framework for establishing robust and reproducible experimental protocols, using the sparsely documented compound, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, as a case study. While this specific molecule has limited publicly available data, the principles and methodologies outlined here are universally applicable to the rigorous scientific investigation of any new chemical entity.
Introduction: The Imperative of Reproducibility in Novel Compound Research
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride belongs to the isoxazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, serving as key intermediates in the development of novel therapeutics, particularly for neurological disorders.[1] The isoxazole scaffold is known to be present in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] However, the successful translation of a promising scaffold into a viable drug candidate hinges on the ability to consistently reproduce experimental findings.
The challenge of reproducibility is a well-recognized issue in scientific research.[3] In synthetic chemistry, even minor variations in reaction conditions, reagent purity, or work-up procedures can significantly impact the yield and purity of the final compound, which in turn affects the reliability of subsequent biological assays.[4] This guide is structured to provide a comprehensive approach to mitigating these risks, ensuring that your research is built on a foundation of scientific integrity.
Synthesis and Purification: Establishing a Consistent Supply of High-Purity Material
Proposed Synthetic Workflow
Caption: Proposed synthetic and purification workflow for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Detailed Experimental Protocol: Synthesis
-
Oxime Formation: To a solution of 3-chlorobenzaldehyde in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir at room temperature until analytical monitoring (e.g., TLC or LC-MS) indicates complete consumption of the starting material.
-
Nitrile Oxide Formation and Cycloaddition: The resulting 3-chlorobenzaldoxime is then subjected to an in-situ generation of the corresponding nitrile oxide using an oxidizing agent like N-chlorosuccinimide (NCS). This reactive intermediate undergoes a [3+2] cycloaddition reaction with propargylamine to form the desired isoxazole ring.
-
Work-up and Extraction: Quench the reaction mixture and extract the crude product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude free-base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.
Detailed Experimental Protocol: Purification
-
Recrystallization: The crude hydrochloride salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). This process should be repeated until a consistent melting point and clean analytical profile are obtained.
-
Chromatography (Alternative): If recrystallization is ineffective, the free base can be purified by column chromatography on silica gel prior to salt formation.
Critical Parameters for Reproducibility in Synthesis
| Parameter | Importance | Recommended Control Measures |
| Reagent Purity | Impurities can lead to side reactions and lower yields. | Use reagents from a reliable source with a certificate of analysis. |
| Solvent Grade | Water content and impurities can affect reaction kinetics. | Use anhydrous solvents where necessary and ensure consistent solvent grade. |
| Reaction Temperature | Temperature fluctuations can alter reaction rates and selectivity. | Use a controlled temperature bath and monitor the internal reaction temperature. |
| Stoichiometry | The molar ratio of reactants is critical for optimal conversion. | Accurately weigh all reagents and use calibrated volumetric glassware. |
| Reaction Time | Incomplete or over-running reactions will reduce yield and purity. | Monitor the reaction progress using TLC or LC-MS. |
| pH Control | pH can influence the reactivity of intermediates. | Use a calibrated pH meter and appropriate buffer systems if necessary. |
Analytical Characterization: The Foundation of a Self-Validating Protocol
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of your novel compound. This data forms the basis for all subsequent experiments and is the cornerstone of a self-validating research protocol.
Comprehensive Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of a novel chemical entity.
Key Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | A spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic, isoxazole, and aminomethyl protons with appropriate integrations and coupling constants. |
| ¹³C NMR | Confirmation of the carbon skeleton. | A spectrum showing the correct number of carbon signals corresponding to the proposed structure. |
| HRMS | Accurate mass determination to confirm the elemental composition. | A measured mass that corresponds to the calculated exact mass of the molecular ion ([M+H]⁺). |
| HPLC/UPLC | Purity assessment and quantification. | A single major peak with a purity of >95% (ideally >98%) by peak area. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N). | Experimental percentages of C, H, and N that are within ±0.4% of the calculated values. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, and C-Cl bonds.[5] |
Comparative Analysis: Benchmarking Against an Established Alternative
Given the limited data on the target compound's biological activity, a comparative study requires the selection of a suitable benchmark compound. For this guide, we will select (3-(4-Methoxyphenyl)isoxazol-5-yl)methanamine hydrochloride , a structurally similar, commercially available analogue, as a comparator.[7]
Let's hypothesize a scenario where we are screening for inhibitors of a specific kinase. The performance of our novel compound will be compared against this benchmark.
Hypothetical Kinase Inhibition Assay
| Parameter | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride | (3-(4-Methoxyphenyl)isoxazol-5-yl)methanamine hydrochloride (Benchmark) |
| IC₅₀ (µM) | To be determined | To be determined (or literature value) |
| Solubility in Assay Buffer (µM) | To be determined | To be determined |
| Stability in Assay Buffer (t½, hours) | To be determined | To be determined |
| Non-specific Binding | To be determined | To be determined |
Experimental Protocol: Kinase Inhibition Assay (General)
-
Compound Preparation: Prepare stock solutions of both the test and benchmark compounds in DMSO. Perform serial dilutions to create a concentration-response curve.
-
Assay Reaction: In a microplate, combine the kinase, its substrate, and ATP in an appropriate assay buffer. Add the compounds at various concentrations.
-
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of product formed.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Ensuring Reproducibility in Biological Assays
Reproducibility in biological assays is as critical as in chemical synthesis.[8] The following factors must be carefully controlled:
-
Compound Handling and Storage: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Assay Conditions: Maintain consistent temperature, pH, incubation times, and reagent concentrations.
-
Cell-based Assays: Use cells with a consistent passage number and ensure they are free from contamination.
-
Statistical Analysis: Perform experiments in triplicate and use appropriate statistical tests to assess the significance of the results. Report standard deviations or standard errors of the mean.
Conclusion: A Framework for Trustworthy Science
The journey of a novel compound from the bench to a potential therapeutic is a marathon, not a sprint. By adopting a rigorous and systematic approach to synthesis, purification, characterization, and biological testing, researchers can build a strong foundation of reproducible data. While "(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride" served as our case study, the principles of meticulous experimental design, comprehensive characterization, and transparent reporting are the universal pillars of trustworthy science. It is this commitment to reproducibility that will ultimately accelerate the pace of drug discovery and development.
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
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A Predictive Neuropharmacological Profile and Comparative Analysis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride
Abstract
(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine containing an isoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse neuropharmacological activities. While direct experimental data for this specific compound is not publicly available, its structural features suggest potential interactions with key central nervous system (CNS) targets. This guide provides a predictive head-to-head comparison with established neuropharmacological agents based on structural analogy and known structure-activity relationships (SAR) of the isoxazole class. We will explore its potential mechanisms of action, propose a hypothetical pharmacological profile, and detail the experimental workflows required for its validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel isoxazole derivatives.
Introduction: The Isoxazole Scaffold in Neuropharmacology
The isoxazole ring system is a five-membered heterocycle that is isosteric to other key pharmacophores, enabling it to interact with a wide array of biological targets.[1][2][3][4] Marketed drugs containing the isoxazole moiety, such as the antipsychotic risperidone and the anticonvulsant zonisamide, underscore the therapeutic importance of this scaffold in treating neurological and psychiatric disorders.[3] Isoxazole derivatives have been reported to exhibit a broad spectrum of CNS activities, including antipsychotic, anticonvulsant, analgesic, and neuroprotective effects, by modulating targets such as dopamine, serotonin, and glutamate receptors, as well as various enzymes.[1][3]
The subject of this guide, (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, is currently documented as a key intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders.[5] Its structure, featuring a 3-chlorophenyl substituent and a methanamine group, suggests the potential for specific interactions with neurotransmitter receptors.
Predictive Mechanism of Action and Target Identification
Based on the structural motifs present in (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, we can hypothesize its potential neuropharmacological targets. The primary amine is a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs). The 3-chlorophenyl group can engage in various interactions, including hydrophobic and halogen bonding, which can confer selectivity for specific receptor subtypes.
Considering the known activities of structurally related isoxazole compounds, we predict that (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride may interact with one or more of the following targets:
-
Dopamine Receptors (D2, D3, D4): The overall shape and charge distribution may mimic aspects of dopamine, suggesting potential antagonist or partial agonist activity.
-
Serotonin Receptors (5-HT2A, 5-HT2C): Many atypical antipsychotics possess affinity for these receptors, and the phenylisoxazole core is a known scaffold for 5-HT receptor ligands.
-
Monoamine Transporters (DAT, SERT, NET): The methanamine moiety could allow for interaction with the binding sites of these transporters, potentially inhibiting the reuptake of dopamine, serotonin, or norepinephrine.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Predicted interactions of the compound with neuronal targets.
Head-to-Head Comparison with Established Neuropharmacological Agents
To contextualize the potential profile of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, we will compare it to three well-characterized drugs that act on the predicted target classes: Risperidone (a potent D2/5-HT2A antagonist), Sertraline (a selective serotonin reuptake inhibitor), and Pramipexole (a D2/D3 receptor agonist).
| Feature | (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (Hypothetical) | Risperidone | Sertraline | Pramipexole |
| Primary Mechanism | Potential D2/5-HT2A antagonist and/or monoamine reuptake inhibitor | D2 and 5-HT2A receptor antagonist | Selective Serotonin Reuptake Inhibitor (SSRI) | D2/D3 receptor agonist |
| Therapeutic Class | Antipsychotic, Antidepressant | Atypical Antipsychotic | Antidepressant | Antiparkinsonian Agent |
| Key Structural Features | Phenylisoxazole, Methanamine | Benzisoxazole, Piperidine | Tetralone, Methylamine | Thiazole, Propylamine |
| Receptor Binding Profile (Ki, nM) | To be determined | D2: 3.1, 5-HT2A: 0.16, H1: 20, α1: 2.5 | SERT: 0.29, DAT: 25, NET: 420 | D2: 2.2, D3: 0.5, D4: 5.1 |
| Clinical Applications | To be determined | Schizophrenia, Bipolar Disorder | Major Depressive Disorder, Anxiety Disorders | Parkinson's Disease, Restless Legs Syndrome |
| Common Side Effects | To be determined | Extrapyramidal symptoms, Hyperprolactinemia, Weight gain | Nausea, Insomnia, Sexual dysfunction | Nausea, Dizziness, Somnolence |
Experimental Workflows for Pharmacological Characterization
To validate the predicted neuropharmacological profile of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride, a systematic experimental approach is required. The following protocols outline the key in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of CNS receptors and transporters.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant receptors (e.g., D2, 5-HT2A) or transporters (e.g., SERT, DAT).
-
Assay Buffer: Prepare an appropriate binding buffer for each target.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and increasing concentrations of the test compound.
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining binding affinity.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the identified target receptors.
Protocol (Example for a Gq-coupled receptor like 5-HT2A):
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor.
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound at various concentrations (for agonist mode) or a fixed concentration of a known agonist (e.g., serotonin) in the presence of varying concentrations of the test compound (for antagonist mode).
-
-
Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion and Future Directions
While the precise neuropharmacological profile of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride remains to be experimentally determined, its structural characteristics and the known pharmacology of the isoxazole scaffold provide a strong basis for predicting its potential as a modulator of dopaminergic and serotonergic systems. The proposed head-to-head comparison with established drugs highlights the potential therapeutic niches this compound could occupy, should its hypothetical profile be confirmed.
The immediate next steps should involve the comprehensive in vitro characterization outlined in this guide. Subsequent in vivo studies in relevant animal models of psychosis, depression, or Parkinson's disease would be necessary to establish its therapeutic efficacy and safety profile. The exploration of this and similar isoxazole derivatives holds promise for the discovery of novel neuropharmacological agents with improved efficacy and tolerability.
References
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J&K Scientific. [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride | 885273-50. Available from: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PubMed. Available from: [Link]
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Safety Operating Guide
Proper Disposal of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride: A Guide for Laboratory Professionals
Introduction: Prioritizing Safety and Compliance
As researchers and scientists, our commitment to discovery is intrinsically linked to a steadfast dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. This compound, while integral to various research applications, necessitates careful handling and disposal due to its chemical properties as a chlorinated organic compound and an isoxazole derivative. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a responsible and safe laboratory environment.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: Similar compounds are harmful if swallowed.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Environmental Hazard: As a chlorinated organic compound, it is persistent and should not be released into the environment.[2][3]
Table 1: Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | |
| Skin Irritation | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is paramount. The following PPE should be worn at all times when handling (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: For nuisance exposures or when handling larger quantities, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]
In the event of a spill, evacuate the area and prevent the material from entering drains.[4][5] For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4]
Step-by-Step Disposal Protocol
The disposal of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride must be managed as hazardous chemical waste.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][9]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its chlorinated organic nature and potential toxicity, this compound is classified as hazardous waste.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless they are of the same hazard class.[6] Specifically, keep chlorinated solvents and their residues separate from non-chlorinated organic wastes, as their disposal methods and costs can differ significantly.[10]
Step 2: Proper Waste Containerization
-
Use Compatible Containers: Store the waste in a clearly labeled, leak-proof container with a secure lid.[11] The container material should be compatible with the chemical; for this solid compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride".[7][11] Include the date the waste was first added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.
-
Storage Limits: Do not exceed the storage limit of 55 gallons of hazardous waste or one quart of acute hazardous waste in your SAA.[12]
Step 4: Arranging for Disposal
-
Contact a Licensed Professional: The disposal of this material must be handled by a licensed professional waste disposal service.[3][4] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified waste haulers.
-
Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.
Step 5: Final Disposal Method
-
High-Temperature Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in an approved facility.[10][13] This process ensures the complete destruction of the compound and allows for the scrubbing of harmful flue gases.[5][9][13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Caption: Disposal workflow for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride.
Conclusion: A Culture of Safety
The procedures outlined in this guide are designed to ensure the safe and compliant disposal of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride. By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. For any uncertainties or specific questions, always consult your institution's Environmental Health and Safety department.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Hydrochloride
In the dynamic environment of pharmaceutical research, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of novel chemical entities like (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride demands a meticulous and informed approach to personal protection. This guide provides essential, actionable intelligence on the selection and use of Personal Protective Equipment (PPE). It is designed to move beyond a simple checklist, offering a framework of risk assessment and procedural logic that empowers researchers to work safely and effectively.
Understanding the Hazard Profile: A Proactive Assessment
While a specific, comprehensive toxicological profile for (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride (CAS No. 1159826-68-2) may be limited, a robust safety plan can be constructed by analyzing its constituent chemical classes.[1] A Safety Data Sheet (SDS) for a structurally similar compound, (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride, indicates hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] We must therefore operate under the assumption of a similar hazard profile.
-
Halogenated Organic Compound: The presence of a chlorophenyl group places this molecule in a class of compounds that can exhibit liver or kidney toxicity and are often suspected carcinogens.[3] Skin absorption is a potential route of exposure.[4]
-
Amine Hydrochloride: This salt form can be corrosive, particularly to the eyes, and may cause respiratory and skin irritation.[5] Handling should always be conducted in a well-ventilated area to avoid inhaling dust or aerosols.[6]
-
Isoxazole Derivative: As a class, isoxazoles and their synthetic precursors should be handled with care in a well-ventilated fume hood, utilizing appropriate gloves and eye protection.[7]
The Core Protocol: Selecting Your Personal Protective Equipment
The selection of PPE is not a static choice but a direct response to the specific experimental procedure, scale, and potential for exposure. The primary directive is always to use engineering controls, such as a chemical fume hood, as the first line of defense.[3][8] PPE serves as the critical final barrier.
Eye and Face Protection: Shielding Against Irreversible Damage
Causality: The amine hydrochloride moiety presents a significant risk of serious, potentially irreversible eye damage upon contact.[5] Therefore, eye protection is non-negotiable.
-
Minimum Requirement: ANSI-approved safety glasses with side shields are the absolute minimum for handling the solid compound in small quantities.
-
Recommended for Liquids/Solutions: Chemical splash goggles are required when handling solutions or when there is any risk of splashing. They provide a seal around the eyes, offering superior protection.[3]
-
High-Risk Operations: A full-face shield should be worn over chemical splash goggles during large-scale transfers, when working with heated solutions, or in any situation with a heightened splash potential.[3]
Hand Protection: Preventing Dermal Absorption and Irritation
Causality: Halogenated organic compounds can be absorbed through the skin, and the compound is presumed to be a skin irritant.[2][4] The choice of glove material is therefore critical to prevent both local and systemic exposure.
Glove Selection Guide
| Glove Material | Chemical Resistance (Halogenated Organics & Amines) | Breakthrough Time | Recommendation |
| Nitrile | Good to Excellent | Moderate | Standard Use. Suitable for most bench-scale operations. Double-gloving is recommended for added protection.[9] |
| Neoprene | Excellent | Good | Extended Use. A robust choice for procedures involving prolonged handling or higher splash risk. |
| Butyl Rubber | Excellent | Excellent | High-Risk/Immersion. Recommended for spill cleanup or situations with potential for significant immersion. |
| Latex | Poor | Poor | Not Recommended. Offers poor chemical resistance and poses an allergy risk. |
Operational Best Practices:
-
Inspect Gloves: Always inspect gloves for tears or punctures before use.[2]
-
Proper Removal: Use the proper glove removal technique to avoid contaminating your skin.[2]
-
Wash Hands: Always wash hands thoroughly with soap and water after removing gloves.[9]
Body Protection: The Essential Barrier
Causality: Accidental spills can quickly contaminate personal clothing, leading to prolonged skin exposure. A lab coat is the minimum standard for protecting skin and clothing.[8]
-
Standard Operations: A flame-resistant laboratory coat, fully buttoned, is required at all times.
-
Splash Risk: For larger-scale work or when transferring solutions, supplement the lab coat with a chemical-resistant apron.
-
Emergency Response: In the case of a large spill or uncontrolled release, a full chemical-resistant suit may be required for cleanup personnel.[10]
Respiratory Protection: Mitigating Inhalation Hazards
Causality: As a solid hydrochloride salt, the compound can form dust that may be inhaled, causing respiratory irritation.[2]
-
Primary Control: All weighing and handling of the solid compound, as well as any work with its solutions, must be performed inside a certified chemical fume hood to minimize vapor and dust inhalation.[7][8]
-
Secondary Control (If Required): If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is mandatory.
-
For Dusts: A NIOSH-approved N95 (or P95) particulate respirator may be sufficient for nuisance dust exposure.[2]
-
For Vapors/High Concentrations: A half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges is necessary. A full-face respirator provides the added benefit of eye protection.[10][11]
-
Procedural Workflow and Disposal Plan
A structured workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Sources
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- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
